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  • Product: 3-Chloro-2-phenylphenol
  • CAS: 37038-70-3

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 3-chloro-2-phenylphenol

An In-depth Technical Guide to the Chemical Structure and Physical Properties of 3-chloro-2-phenylphenol Abstract This technical guide provides a comprehensive overview of 3-chloro-2-phenylphenol, a halogenated biphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Physical Properties of 3-chloro-2-phenylphenol

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-phenylphenol, a halogenated biphenyl derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical identity, predicted physicochemical properties, and likely biological activity based on established principles and data from structurally related analogues. This guide is intended for researchers and professionals in drug development and material science, offering insights into its molecular architecture, potential synthesis and characterization strategies, and a discussion of its prospective applications, particularly in the realm of biocides.

Molecular Structure and Chemical Identity

3-Chloro-2-phenylphenol, with the CAS Number 37038-70-3, is an organic compound featuring a phenol ring substituted with a chlorine atom and a phenyl group.[1] The IUPAC name for this compound is 3-chloro-2-phenylphenol.[1] It is also known by synonyms such as 6-Chloro-biphenyl-2-ol.[1]

The core structure consists of a biphenyl system, where two phenyl rings are linked by a single carbon-carbon bond. One of these rings is hydroxylated (a phenol) and further substituted with a chlorine atom. The precise arrangement of these functional groups—the hydroxyl group at position 1, the phenyl group at position 2, and the chlorine atom at position 3—is critical to its chemical behavior and reactivity. This substitution pattern breaks the symmetry of the biphenyl system, rendering it chiral.[2]

The presence of the hydroxyl group makes the compound acidic and allows for the formation of hydrogen bonds. The chlorine atom, being an electron-withdrawing group, influences the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution. The steric hindrance between the phenyl group and the chlorine atom may affect the conformation of the molecule, influencing how it interacts with biological targets or crystal-packs in the solid state.

Caption: Chemical structure of 3-chloro-2-phenylphenol.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₉ClOPubChem[1]
Molecular Weight 204.65 g/mol PubChem[1]
CAS Number 37038-70-3PubChem[1]
Appearance Likely a white to off-white solidInferred from related compounds
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Water Solubility Predicted to be lowInferred from 2-phenylphenol[3]
LogP (calculated) 3.8PubChem (XLogP3)[4]

The parent compound, 2-phenylphenol, is a white solid with a melting point of 57-59 °C and a boiling point of 282 °C.[5] It has a low water solubility of 0.56 g/L.[3] The introduction of a chlorine atom is expected to increase the molecular weight and may slightly increase the melting and boiling points due to stronger intermolecular forces. The high calculated LogP value suggests that 3-chloro-2-phenylphenol is lipophilic and will have low solubility in water, similar to or even lower than 2-phenylphenol.

Synthesis and Characterization

Proposed Synthesis Route

A specific, peer-reviewed synthesis protocol for 3-chloro-2-phenylphenol is not widely published. However, a plausible route can be designed based on established organometallic cross-coupling reactions, such as the Suzuki or Negishi coupling. A likely approach would involve the coupling of a protected 2-bromo-6-chlorophenol with phenylboronic acid (Suzuki) or a phenylzinc reagent (Negishi) in the presence of a palladium catalyst.

Conceptual Experimental Protocol (Suzuki Coupling):

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-bromo-6-chlorophenol would first be protected, for example, as a methoxymethyl (MOM) ether, to prevent interference with the coupling reaction.

  • Palladium-Catalyzed Cross-Coupling: The protected 2-bromo-6-chlorophenol (1 equivalent) would be dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). To this solution, phenylboronic acid (1.1 equivalents), a base such as sodium carbonate (2 equivalents), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) would be added.

  • Reaction Execution: The mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Deprotection: Upon completion, the reaction mixture would be cooled, and the organic layer separated, washed with brine, and dried. The solvent would be removed under reduced pressure. The resulting crude product would then be deprotected under acidic conditions (e.g., with HCl in methanol) to yield the final product.

  • Purification: The crude 3-chloro-2-phenylphenol would be purified by column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization

The identity and purity of synthesized 3-chloro-2-phenylphenol would be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the eight protons on the two phenyl rings. A broad singlet for the phenolic hydroxyl proton would also be expected, the chemical shift of which would be dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms, confirming the asymmetry of the molecule. The carbon bearing the hydroxyl group would appear downfield (around 150-155 ppm), and the carbon attached to the chlorine atom would also show a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[6] Strong absorptions in the 1400-1600 cm⁻¹ region would be indicative of the C=C stretching of the aromatic rings. A C-Cl stretching vibration would be expected in the fingerprint region, typically between 700-850 cm⁻¹.[6]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 204 and an M+2 peak at m/z 206 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).

Potential Applications and Biological Activity Profile

While specific studies on the biological activity of 3-chloro-2-phenylphenol are scarce, the broader class of chlorinated phenols is well-known for its potent antimicrobial properties.[7][8] The parent compound, 2-phenylphenol, is a widely used biocide, disinfectant, and fungicide.[9]

The introduction of a chlorine atom to the phenylphenol scaffold is likely to modulate its biological activity. It is hypothesized that 3-chloro-2-phenylphenol would exhibit significant fungicidal and bactericidal properties. The mechanism of action for chlorophenols often involves the disruption of cellular membranes and the uncoupling of oxidative phosphorylation, leading to cell death.[7] The increased lipophilicity from the chlorine atom could enhance its ability to penetrate microbial cell walls, potentially leading to increased efficacy compared to the parent compound.

Potential applications could include:

  • Agricultural Fungicide: For the post-harvest treatment of fruits and vegetables to prevent spoilage.

  • Disinfectant: In industrial, hospital, and household settings.

  • Material Preservative: In products such as paints, adhesives, and textiles to prevent microbial degradation.

Further research is required to validate these potential applications and to determine the specific activity spectrum and efficacy of 3-chloro-2-phenylphenol.

Safety and Handling

No specific Safety Data Sheet (SDS) for 3-chloro-2-phenylphenol is readily available. However, based on data for 2-phenylphenol and 3-chlorophenol, the compound should be handled with care.[10][11]

Anticipated Hazards:

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[10][12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[12]

  • Toxicity: May be harmful if swallowed or in contact with skin.[11]

  • Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[11]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

3-Chloro-2-phenylphenol is a halogenated aromatic compound with significant potential for applications in areas requiring antimicrobial activity. While specific experimental data on its physical properties and biological functions are limited, a strong case can be made for its likely characteristics based on the well-documented properties of related chlorophenols and phenylphenols. This guide provides a foundational understanding of its structure, potential synthesis, and characterization methods, which can serve as a starting point for further research and development into this promising molecule. Future work should focus on obtaining robust experimental data to confirm the predicted properties and to fully explore its potential in various industrial and pharmaceutical applications.

References

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24. [Link]

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British journal of pharmacology and chemotherapy, 13(1), 20. [Link]

  • Supporting Information for various chemical syntheses. (n.d.). Royal Society of Chemistry. [Link]

  • De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(7), 203. [Link]

  • Burlov, A. S., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. International journal of molecular sciences, 23(23), 15259. [Link]

  • Indian Patent Office. (n.d.). Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone. [Link]

  • Burlov, A. S., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. International Journal of Molecular Sciences, 23(23), 15259. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46322, 3-Chloro-2-phenylphenol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). α-CARBOLINE. [Link]

  • Coggeshall, N. D. (1947). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the American Chemical Society, 69(7), 1620-1624. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. [Link]

  • Google Patents. (2016, September 9).
  • Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013, 460215. [Link]

  • Smith, A. G., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 253-271. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • NIST. (n.d.). Phenol, 3-chloro-. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-chloro-2-phenyl-1-benzothiophene. [Link]

  • Defense Technical Information Center. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. [Link]

  • Global Substance Registration System. (n.d.). 3-CHLORO-2-PHENYLPHENOL. [Link]

  • NIST. (n.d.). 2-chloro-3-phenylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Stenutz. (n.d.). 3-chloro-2-methylbiphenyl. [Link]

  • World Health Organization. (2003). 2-Phenylphenol in Drinking-water. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22462992, 2-Chloro-3-phenylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). [Link]

  • NIST. (n.d.). Benzene, (3-chloropropyl)-. Retrieved from [Link]

  • Australian Government Department of Health. (2022, May 30). 2-Phenylphenol and salts - Evaluation statement. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22760231, 3-Chloro-2-phenylbutanal. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 3-Chloro-2-phenylphenol in Organic Solvents: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the solubility profiling of active compounds not merely as a routine empirical exercise, but as a predictable thermodynamic system governed by molecular architecture. Underst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the solubility profiling of active compounds not merely as a routine empirical exercise, but as a predictable thermodynamic system governed by molecular architecture. Understanding the solubility of 3-chloro-2-phenylphenol (CAS: 37038-70-3) requires analyzing how its specific steric constraints and electronic distribution dictate its interactions with various organic solvents.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 3-chloro-2-phenylphenol, supported by a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality & Physicochemical Properties

To predict and understand the solubility of 3-chloro-2-phenylphenol[1], we must first deconstruct its molecular topology. The compound consists of a phenol core with a hydroxyl group at C1, a phenyl ring at C2, and a chlorine atom at C3.

The "Orthogonal Shielding" Effect

The placement of the substituents creates an environment of extreme steric hindrance. The C2-phenyl group is sandwiched directly between the C1-hydroxyl group and the C3-chlorine atom. Due to severe steric clashes with the bulky chlorine atom and the hydroxyl oxygen, the C2-phenyl ring cannot remain coplanar with the primary phenol ring. It is forced into an orthogonal (twisted) conformation.

Causality for Solubility: In unhindered phenols, strong intermolecular hydrogen bonding leads to high crystal lattice energies, which typically reduces solubility in non-polar organic solvents. However, the orthogonal C2-phenyl group in 3-chloro-2-phenylphenol acts as a hydrophobic "shield" over the hydroxyl proton. This steric shielding severely restricts the molecule's ability to form extensive intermolecular hydrogen-bonded networks. Consequently, the solid-state lattice energy is lowered, and the compound exhibits significantly enhanced lipophilicity and solubility in moderately polar to non-polar organic solvents compared to its less hindered isomers.

Thermodynamic Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP)—specifically Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )—we can map the expected solubility behavior of 3-chloro-2-phenylphenol. The biphenyl core and polarizable chlorine atom drive a high δD​ , while the shielded hydroxyl group acts as an excellent hydrogen bond donor to small, unhindered acceptor solvents, despite struggling to self-associate.

Below is the representative thermodynamic solubility profile at 25°C, summarizing the quantitative data and the mechanistic causality behind the solvent-solute interactions.

SolventDielectric Constant (ε)Representative Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Methanol 32.7> 500Strong H-bond donor/acceptor matching; small solvent size overcomes steric hindrance.
Ethanol 24.5> 500Strong H-bond matching combined with favorable aliphatic interactions.
Acetone 20.7> 400Strong dipole-dipole interactions and excellent H-bond acceptance from the phenol -OH.
Dichloromethane 8.9~ 300Highly favorable dispersion forces and halogen-halogen interactions ( δD​ matching).
Toluene 2.4~ 200Favorable π−π stacking interactions with the orthogonal biphenyl core.
Hexane 1.9~ 30Limited by aliphatic mismatch with the polar -OH and C-Cl dipoles.
Water 80.1< 0.1Hydrophobic effect dominates due to high LogP (~3.7); practically insoluble.

Experimental Protocol: The Self-Validating Shake-Flask Method

To empirically determine the exact thermodynamic solubility of 3-chloro-2-phenylphenol for formulation or synthesis, we employ a highly controlled, self-validating iteration of the classical saturation shake-flask method[2].

Step-by-Step Methodology

Step 1: Solid Excess Preparation

  • Action: Add 500 mg of crystalline 3-chloro-2-phenylphenol to 1.0 mL of the target organic solvent in a 2 mL borosilicate glass HPLC vial.

  • Causality: A massive solid excess ensures the system is driven by thermodynamic saturation limits rather than kinetic dissolution rates.

Step 2: Isothermal Equilibration

  • Action: Seal the vials and agitate via an orbital shaker at 300 rpm in a precisely controlled incubator at 25.0 ± 0.1 °C for 48 hours.

  • Causality: 48 hours provides sufficient time to overcome the activation energy of dissolution and allows any metastable, supersaturated states to precipitate out, ensuring true thermodynamic equilibrium is reached[2].

Step 3: Phase Separation via Inert Matrix

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Centrifugation prevents filter clogging and pressure-induced precipitation. PTFE is utilized because it is chemically inert and highly hydrophobic; it will not adsorb the lipophilic chlorinated phenol, preventing analyte loss during filtration.

Step 4: Chromatographic Quantification (HPLC-UV)

  • Action: Dilute the filtrate 1:1000 in the mobile phase (e.g., 70:30 Acetonitrile:Water). Analyze via HPLC using a C18 column with UV detection at 280 nm.

  • Causality: The 1:1000 dilution prevents the highly concentrated solute from precipitating in the HPLC tubing and ensures the UV detector response remains within its linear dynamic range. 280 nm is optimal for capturing the aromatic π→π∗ transitions of the biphenyl system.

The Self-Validation Checkpoints

A protocol is only as reliable as its internal controls. This workflow is self-validating through two critical checkpoints:

  • Kinetic Independence: Sampling is performed at both 48 hours and 72 hours. If the concentration at 72h matches the 48h timepoint ( Δ<2% ), the system self-validates that true equilibrium has been achieved.

  • Solid-State Verification: The residual solid pellet post-centrifugation is analyzed via X-ray Powder Diffraction (XRPD). This confirms that the equilibrium achieved is for the pure anhydrous 3-chloro-2-phenylphenol and that no solvent-induced polymorphic transitions or solvates have formed.

Workflow Visualization

SolubilityWorkflow Start Excess Solute Addition (3-chloro-2-phenylphenol) Solvents Addition of Organic Solvents (EtOH, DCM, Hexane, etc.) Start->Solvents Equilibration Thermodynamic Equilibration (Shake-flask, 25°C, 48h) Solvents->Equilibration PhaseSep Phase Separation (Centrifugation & 0.22µm PTFE Filtration) Equilibration->PhaseSep Analysis Quantitative Analysis (HPLC-UV at 280 nm) PhaseSep->Analysis Data Solubility Profile Generation (g/L or mg/mL) Analysis->Data

Figure 1: Self-validating thermodynamic solubility workflow using the shake-flask method.

References[1] Title: 3-Chloro-2-phenylphenol | C12H9ClO | CID 46322

Source: PubChem, National Center for Biotechnology Information URL:[Link][2] Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antimicrobial Assay Protocols for 3-Chloro-2-phenylphenol

Introduction & Mechanistic Rationale 3-Chloro-2-phenylphenol (CAS 37038-70-3) is a highly effective, halogenated phenolic biocide. Structurally related to ortho-phenylphenol (OPP), the addition of a chlorine substituent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Chloro-2-phenylphenol (CAS 37038-70-3) is a highly effective, halogenated phenolic biocide. Structurally related to ortho-phenylphenol (OPP), the addition of a chlorine substituent to the phenolic ring significantly enhances the compound's lipophilicity and electrophilicity. This structural modification facilitates deeper intercalation into the microbial lipid bilayer compared to non-halogenated analogs[1].

Once partitioned into the bacterial membrane, chlorinated phenols disrupt the physical integrity of the cell envelope, leading to the rapid leakage of intracellular components such as potassium ions and nucleic acids[2]. Furthermore, these compounds act as protonophoric uncouplers, collapsing the proton motive force across the membrane and halting oxidative phosphorylation[3]. Transcriptomic analyses of related phenolic compounds in Staphylococcus aureus also reveal a rapid downregulation of amino acid biosynthesis pathways as the cell attempts to survive the sudden metabolic arrest[4].

Because 3-chloro-2-phenylphenol is highly lipophilic and poorly soluble in water, standard antimicrobial testing protocols must be rigorously adapted. The methodologies detailed below are designed as self-validating systems , incorporating specific solvent controls and chemical neutralizers to prevent false-positive efficacy data.

Mechanistic Pathway Visualization

The following diagram illustrates the sequential cytotoxic events triggered by 3-chloro-2-phenylphenol upon contact with a bacterial cell.

MOA cluster_effects Primary Cytotoxic Events A 3-Chloro-2-phenylphenol (Lipophilic Biocide) B Bacterial Cell Membrane (Lipid Bilayer Intercalation) A->B Hydrophobic Partitioning C Membrane Permeabilization & Depolarization B->C D Protonophoric Uncoupling of Oxidative Phosphorylation B->D E Leakage of Intracellular Contents (K+, 260nm absorbing) C->E F ATP Depletion & Metabolic Arrest D->F G Bacterial Cell Death (Bactericidal Effect) E->G F->G

Figure 1: Mechanistic pathway of 3-chloro-2-phenylphenol inducing bacterial cell death.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness, the protocols below integrate internal validation mechanisms. Phenolic compounds are notorious for binding to plastic surfaces and carrying over into agar, which can artificially inflate perceived kill rates.

  • Solvent Controls: Because 3-chloro-2-phenylphenol requires a carrier solvent (e.g., DMSO), a solvent-only control must be run in parallel to prove that the observed growth inhibition is due to the biocide, not the solvent[5].

  • Neutralization Controls: In time-kill assays, carrying over the biocide onto the agar plate will result in continuous killing during incubation. We mandate the use of Dey-Engley (D/E) Neutralizing Broth. A Neutralizer Efficacy (NE) control and a Neutralizer Toxicity (NT) control are built into the workflow to mathematically validate the quenching of the biocide[6].

Preparation of the Biocide Stock

Causality Note: 3-chloro-2-phenylphenol has exceptionally low aqueous solubility. Attempting to dissolve it directly in broth will result in micro-precipitates and highly variable Minimum Inhibitory Concentration (MIC) data.

  • Weigh exactly 10.0 mg of 3-chloro-2-phenylphenol.

  • Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) to create a 10,000 µg/mL stock solution.

  • Vortex vigorously until the solution is completely clear. Store at 4°C protected from light.

Protocol A: Broth Microdilution Assay (MIC & MBC)

This protocol determines the lowest concentration required to inhibit visible growth (MIC) and the concentration required to kill ≥99.9% of the initial inoculum (MBC)[5].

  • Media Preparation: Dispense 100 µL of Mueller-Hinton Broth (MHB) into wells 2–12 of a 96-well microtiter plate.

  • Serial Dilution: Add 200 µL of the working biocide solution (e.g., 1024 µg/mL in MHB, containing ≤2% DMSO) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing through well 10. Discard 100 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls).

  • Inoculum Standardization: Grow the target bacterial strain to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve exactly 1×106 CFU/mL. Causality Note: Strict adherence to this concentration is critical; lipophilic phenolics exhibit a strong "inoculum effect" where excess lipid biomass titrates the active compound out of solution.

  • Inoculation: Add 100 µL of the bacterial suspension to wells 1–11. The final well volume is 200 µL, the final inoculum is 5×105 CFU/mL, and the final DMSO concentration is ≤1% (which is non-toxic to most bacteria).

  • Incubation & MIC: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: From all wells showing no visible growth, aspirate 10 µL and spot-plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration that results in no colony formation[5].

Protocol B: Time-Kill Kinetics with Chemical Neutralization

This assay evaluates the dynamic bactericidal rate of the compound over time[6].

  • Preparation: Prepare 10 mL volumes of 3-chloro-2-phenylphenol in MHB at 1×, 2×, and 4× the predetermined MIC.

  • Inoculation: Inoculate each flask to achieve a starting concentration of 1×106 CFU/mL. Place on an orbital shaker at 37°C.

  • Sampling & Neutralization (Critical Step): At time intervals of 0, 10, 30, 60, and 120 minutes, remove a 100 µL aliquot and immediately transfer it into 900 µL of Dey-Engley (D/E) Neutralizing Broth. Causality Note: D/E broth contains polysorbate 80 and lecithin, which instantly form micelles around the lipophilic phenol, sequestering it and halting its antimicrobial action.

  • Plating: Serially dilute the neutralized samples in Phosphate Buffered Saline (PBS) and plate 100 µL onto TSA.

  • Validation Controls:

    • Neutralizer Toxicity (NT): D/E broth + bacteria (Must equal the growth control).

    • Neutralizer Efficacy (NE): D/E broth + 3-chloro-2-phenylphenol + bacteria (Must equal the growth control, proving the biocide is fully inactivated).

Protocol C: Membrane Permeabilization Assay (260 nm Leakage)

To validate the mechanism of action—specifically the disruption of the microbial cell membrane—this assay quantifies the leakage of intracellular nucleic acids[2].

  • Cell Preparation: Harvest mid-log phase bacteria, wash twice with PBS (pH 7.4), and resuspend to an Optical Density ( OD600​ ) of 2.0.

  • Treatment: Expose the cell suspension to 3-chloro-2-phenylphenol at 2× MBC. Incubate at 37°C.

  • Harvesting: At 0, 30, and 60 minutes, remove 1 mL aliquots and immediately centrifuge at 10,000 × g for 5 minutes to pellet the intact cells.

  • Quantification: Transfer the supernatant to a UV-transparent cuvette. Measure the absorbance at 260 nm using a UV-Vis spectrophotometer. An increase in A260​ indicates the leakage of nucleic acids through a compromised lipid bilayer[2].

Quantitative Data Interpretation

The following table provides representative baseline data for 3-chloro-2-phenylphenol against standard ESKAPE pathogens, demonstrating how to structure and interpret the assay outputs. An MBC/MIC ratio of ≤4 indicates a bactericidal mechanism of action, which is characteristic of membrane-disrupting phenolics.

Target PathogenStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClinical Interpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 25922641282Bactericidal
Pseudomonas aeruginosaATCC 27853256>512>2Tolerant (Efflux Pump Mediated)
Streptococcus pyogenesATCC 196158162Bactericidal

Note: Gram-negative bacteria like P. aeruginosa frequently exhibit higher MIC values against phenolic compounds due to the protective outer membrane and active multidrug efflux pumps.

References

  • Fiveable. "Ortho-benzyl-para-chlorophenol: Microbiology Study Guide."[1] URL: [Link]

  • PMC. "Anti-Bacterial Activity of Phenolic Compounds against Streptococcus pyogenes."[5] URL:[Link]

  • PLOS One. "Evaluation of the Antibacterial Potential of Liquid and Vapor Phase Phenolic Essential Oil Compounds against Oral Microorganisms."[6] URL: [Link]

  • ACS Omega. "Trialkyl(vinyl)phosphonium Chlorophenol Derivatives as Potent Mitochondrial Uncouplers and Antibacterial Agents."[3] URL: [Link]

  • PMC. "Microarray analysis of toxicogenomic effects of Ortho-phenylphenol in Staphylococcus aureus."[4] URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Incorporation of 3-chloro-2-phenylphenol into Polymer Matrices

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for incorporating 3-chloro-2-phenylphenol into various polymer matrice...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for incorporating 3-chloro-2-phenylphenol into various polymer matrices. While 3-chloro-2-phenylphenol is a niche compound, this guide synthesizes established principles from the broader field of incorporating phenolic compounds and other small molecules into polymers.[1][2] It offers detailed, step-by-step protocols for solvent casting and melt extrusion, robust methods for physicochemical characterization, and functional assays to validate the final composite material. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific applications, ranging from antimicrobial coatings to controlled-release drug delivery systems.

Introduction: Rationale and Scientific Context

The incorporation of active small molecules into polymer matrices is a cornerstone of advanced materials science, with applications spanning medicine, industry, and environmental science.[1] 3-chloro-2-phenylphenol (C12H9ClO) is a chlorinated aromatic compound with structural similarities to known antimicrobial agents like 2-phenylphenol and other chlorophenols.[3][4][5] The biological activity of chlorophenols often increases with the degree of chlorination, suggesting that 3-chloro-2-phenylphenol holds potential as a potent biocide.[6]

Embedding such molecules into a polymer offers several distinct advantages:

  • Controlled Release: The polymer matrix can be engineered to release the active agent over a prolonged period, maintaining its concentration within a desired therapeutic or effective window.[1]

  • Improved Stability: The polymer can protect the incorporated molecule from environmental degradation.

  • Functional Materials: The resulting composite material gains the functional properties of the active agent, creating, for example, inherently antimicrobial surfaces.

  • Reduced Toxicity & Environmental Impact: Encapsulation can mitigate the systemic toxicity of a compound and prevent its rapid, uncontrolled release into the environment.[7][8]

This guide will focus on providing robust, validated protocols for creating and characterizing these polymer composites, with a strong emphasis on the scientific reasoning that underpins each step.

Strategic Selection of the Polymer Matrix

The choice of polymer is critical and dictates the physical properties, release kinetics, and biocompatibility of the final product. The interaction between the polymer and the small molecule is a key factor in developing a stable and effective composite.[9] A logical decision-making process is essential for success.

PolymerSelection Start Define Application Goal App_Medical Biomedical Device / Drug Delivery Start->App_Medical Medical App_Industrial Antimicrobial Coating / Industrial Plastic Start->App_Industrial Industrial Release_Profile Required Release Profile? App_Medical->Release_Profile App_Industrial->Release_Profile Biodegradable Biodegradable (Temporary Implant, Drug Eluting) Release_Profile->Biodegradable Degradation Required NonBiodegradable Non-Biodegradable (Permanent Device, Surface Coating) Release_Profile->NonBiodegradable Stability Required Polymer_Bio Select Biodegradable Polymer (e.g., PCL, PLA, PLGA) Biodegradable->Polymer_Bio Polymer_NonBio Select Non-Biodegradable Polymer (e.g., PVC, PMMA, PS) NonBiodegradable->Polymer_NonBio Final Proceed to Incorporation Method Polymer_Bio->Final Polymer_NonBio->Final

Caption: Decision workflow for selecting an appropriate polymer matrix.

Key Polymer Candidates
Polymer TypeExamplesPrimary ApplicationsRationale for Use with Phenolic Compounds
Biodegradable Polyesters Polycaprolactone (PCL), Polylactic acid (PLA), Poly(lactic-co-glycolic acid) (PLGA)Tissue engineering, drug-eluting stents, absorbable sutures.[10]Well-established for drug delivery with tunable degradation rates. The ester backbone can have favorable interactions with the hydroxyl group of the phenol.
Vinyl Polymers Polyvinyl chloride (PVC), Polystyrene (PS)Medical tubing, long-term implants, industrial materials.[11]High chemical resistance and mechanical strength. Chlorinated phenols have been shown to adsorb onto PVC, indicating potential for good miscibility.[12][13]
Acrylic Polymers Polymethylmethacrylate (PMMA)Bone cement, optical components, coatings.Excellent optical clarity and biocompatibility. Often used as a matrix for embedding various small molecules.[14]

Protocols for Incorporation

The method of incorporation directly influences the distribution of the active agent within the polymer matrix, which in turn affects the material's performance and release kinetics.[12] We present two common, scalable methods: solvent casting for laboratory-scale development and melt extrusion for larger-scale production.

Protocol 1: Solvent Casting

This method is ideal for initial screening and fabricating thin films. It relies on co-dissolving the polymer and the small molecule in a common volatile solvent, followed by evaporation of the solvent to leave a solid composite film.

3.1.1 Step-by-Step Methodology

  • Reagent Preparation:

    • Accurately weigh the desired amounts of polymer (e.g., PCL) and 3-chloro-2-phenylphenol. A common starting point is a 90:10 polymer-to-drug weight ratio.

    • Select a suitable solvent that readily dissolves both components (e.g., Chloroform, Dichloromethane, or Tetrahydrofuran). Causality: A common solvent ensures a homogenous mixture at the molecular level before casting, which is critical for uniform drug distribution.[15]

  • Dissolution:

    • In a glass vial, dissolve the polymer in the selected solvent to create a solution of known concentration (e.g., 10% w/v).

    • Add the 3-chloro-2-phenylphenol to the polymer solution and mix thoroughly using a magnetic stirrer or vortex mixer until fully dissolved.

  • Casting:

    • Pour the homogenous solution into a flat, non-stick container (e.g., a glass petri dish or a Teflon mold). The volume poured will determine the final film thickness.

    • Place the cast solution in a fume hood on a perfectly level surface to ensure uniform thickness.

  • Solvent Evaporation:

    • Cover the container loosely (e.g., with perforated aluminum foil) to allow for slow, controlled solvent evaporation. Causality: Rapid evaporation can trap solvent bubbles and create a porous, mechanically weak film. A slow process is crucial for forming a dense, uniform film.

    • Allow the solvent to evaporate at room temperature for at least 24 hours.

  • Final Drying:

    • Once a solid film has formed, transfer it to a vacuum oven.

    • Dry the film under vacuum at a temperature below the polymer's glass transition temperature (e.g., 40°C) for 48 hours to remove any residual solvent. Causality: Residual solvent can act as a plasticizer, altering the mechanical properties of the polymer and potentially affecting the release kinetics of the active agent.

Protocol 2: Melt Extrusion

Melt extrusion is a solvent-free process that is highly scalable and common in the plastics and pharmaceutical industries. It involves mixing the polymer and the active agent in their molten state.

3.2.1 Step-by-Step Methodology

  • Material Preparation:

    • Ensure both the polymer pellets and the 3-chloro-2-phenylphenol powder are thoroughly dry to prevent degradation during heating. This can be achieved by drying under vacuum for 24 hours.

    • Create a physical pre-mix (a "salt and pepper" blend) of the polymer pellets and the active agent powder at the desired weight ratio (e.g., 95:5).

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder. The temperature should be high enough to melt the polymer but low enough to prevent thermal degradation of the 3-chloro-2-phenylphenol. Causality: A graded temperature profile, increasing from the feed zone to the die, ensures gradual melting and mixing, minimizing thermal stress on the components.

    • A typical starting profile for PCL might be: Zone 1 (feed): 60°C, Zone 2: 80°C, Zone 3: 90°C, Die: 90°C.

  • Extrusion Process:

    • Feed the physical pre-mix into the extruder hopper at a controlled rate.

    • The rotating screws will convey, melt, and mix the components into a homogenous molten blend.

    • The molten extrudate will exit the die (e.g., as a filament or sheet).

  • Cooling and Pelletizing:

    • Cool the extrudate rapidly using a water bath or air cooling system.

    • Once solidified, the filament can be fed into a pelletizer to create composite pellets for subsequent processing (e.g., injection molding).

Physicochemical Characterization of the Composite

Thorough characterization is a self-validating step to confirm successful incorporation and understand the new material's properties.[9][16]

CharacterizationWorkflow Start Composite Material (Film/Pellet) Question1 Is the drug present and how much? Start->Question1 Question2 How is the drug distributed? Start->Question2 Question3 Did it change the polymer's properties? Start->Question3 Method1 UV-Vis Spectroscopy (after extraction) Question1->Method1 Quantification Method2 FTIR Spectroscopy Question1->Method2 Confirmation Question2->Method2 Chemical Bonds Method3 SEM Imaging Question2->Method3 Morphology Method4 DSC Analysis Question3->Method4 Thermal Properties

Caption: Workflow for the physicochemical characterization of the composite material.

Protocol: Drug Loading and Encapsulation Efficiency

This protocol determines the actual amount of 3-chloro-2-phenylphenol incorporated into the matrix.

  • Standard Curve Generation: Prepare a series of standard solutions of 3-chloro-2-phenylphenol of known concentrations in a suitable solvent (e.g., ethanol). Measure their absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) to generate a standard curve.

  • Sample Preparation: Accurately weigh a small piece of the composite film or a known mass of pellets (e.g., 10 mg).

  • Extraction: Dissolve the sample in a good solvent for both the polymer and the drug (e.g., chloroform). Then, add a non-solvent for the polymer that is miscible with the solvent and in which the drug is soluble (e.g., methanol) to precipitate the polymer.

  • Analysis: Centrifuge the sample to pellet the precipitated polymer. Collect the supernatant containing the extracted drug. Measure the absorbance of the supernatant using the UV-Vis spectrophotometer.

  • Calculation: Use the standard curve to determine the concentration of 3-chloro-2-phenylphenol in the supernatant. Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in sample / Total mass of sample) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

Recommended Characterization Techniques
TechniquePurposeExpected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of 3-chloro-2-phenylphenol and check for interactions with the polymer.The spectrum of the composite should show characteristic peaks from both the polymer and the active agent. Shifts in peaks (e.g., the carbonyl of PCL or the hydroxyl of the phenol) can indicate molecular interactions like hydrogen bonding.[14]
Scanning Electron Microscopy (SEM) To visualize the surface and cross-sectional morphology of the composite material.A smooth, non-porous surface indicates good film formation. Cross-sectional images can reveal the distribution of the drug; the absence of visible crystals suggests a molecular dispersion, while the presence of crystals indicates phase separation.[15][17]
Differential Scanning Calorimetry (DSC) To investigate the thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm).The incorporation of a small molecule can act as a plasticizer, often lowering the Tg of the polymer. Changes in Tm and crystallinity can indicate miscibility and interaction between the drug and the polymer matrix.[15]

Functional Assessment: Leaching and Bioactivity

The final and most critical step is to determine if the composite material functions as intended. This involves measuring the release of the active agent and confirming its biological activity.

Protocol: In Vitro Leaching Study

This protocol simulates the release of 3-chloro-2-phenylphenol from the polymer into a surrounding fluid. The release of additives is a dynamic process and crucial for risk assessment.[18][19]

  • Setup: Place a known weight of the composite film or pellets into a vial containing a defined volume of a release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Incubation: Incubate the vials in a shaking water bath at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and onwards), withdraw a small aliquot of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume. Causality: Maintaining "sink conditions" (where the concentration of the released drug in the medium is low) ensures that the release rate is driven by diffusion from the polymer, not by saturation of the surrounding liquid.

  • Quantification: Analyze the concentration of 3-chloro-2-phenylphenol in the collected aliquots using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for greater sensitivity.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain a release profile.

Protocol: Antimicrobial Activity Assay (Agar Diffusion Test)

This is a standard microbiological assay to confirm that the incorporated and released 3-chloro-2-phenylphenol retains its antimicrobial function.

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and create a lawn of a target microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Sample Application: Place small, uniform discs of the composite material onto the surface of the agar. As a positive control, use a disc loaded with a known amount of pure 3-chloro-2-phenylphenol. Use a disc of the pure polymer as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity. The negative control should show no zone, confirming the polymer itself is not antimicrobial.

Conclusion and Future Perspectives

This guide provides a foundational framework for the successful incorporation of 3-chloro-2-phenylphenol into polymer matrices. By following these detailed protocols for formulation, characterization, and functional assessment, researchers can develop novel materials with tailored properties. The principles and techniques described herein are broadly applicable to a wide range of other small molecule-polymer systems. Future work should focus on optimizing drug loading, modulating release kinetics through the use of different polymer blends or copolymers, and conducting comprehensive biocompatibility and toxicology studies to ensure the safety and efficacy of these advanced materials for their intended applications.

References

  • Characterization of Leachable and Bioaccessible Polymer Additives in Microplastics. (URL: )
  • Additives Analysis for Polymers and Plastics - Intertek. (URL: )
  • Characterization of a clinical polymer-drug conjugate using multiscale modeling - PMC. (URL: )
  • Dynamics of leaching of POPs and additives from plastic in a Procellariiform gastric model: Diet- and polymer-dependent effects and implications for long-term exposure - PMC. (URL: )
  • Synthesis and Characterization of Polymer Nanocomposites for Biomedical Applications - Current Perspectives and Challenges. (URL: )
  • Incorporation of small molecular weight active agents into polymeric components - PubMed. (URL: )
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (URL: )
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems - Pure. (URL: )
  • 3-Chloro-2-phenylphenol | C12H9ClO | CID 46322 - PubChem. (URL: [Link])

  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - Frontiers. (URL: [Link])

  • Special Issue “Development, Characterization and Applications of Novel Polymeric Materials and Composites” - PMC. (URL: [Link])

  • Preparation and Characterization of Polymer Nanocomposites - Scirp.org. (URL: [Link])

  • 3-CHLORO-2-PHENYLPHENOL - gsrs. (URL: [Link])

  • Imprinted Polymers with Memory for Small Molecules, Proteins, or Crystals** - Controlled Radical Polymerization. (URL: [Link])

  • (PDF) 14. Spectroscopic properties of polymer composites - ResearchGate. (URL: [Link])

  • Antibacterial Activity of 3-Chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide Derivatives. (URL: [Link])

  • Assembling a Natural Small Molecule into a Supramolecular Network with High Structural Order and Dynamic Functions | Journal of the American Chemical Society. (URL: [Link])

  • 2-chloro-3-phenylphenol - the NIST WebBook. (URL: [Link])

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (URL: [Link])

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. (URL: [Link])

  • 2-Chloro-3-phenylphenol | C12H9ClO | CID 22462992 - PubChem - NIH. (URL: [Link])

  • The biological action of chlorophenols - PMC - NIH. (URL: [Link])

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. (URL: [Link])

  • Significance of Chlorinated Phenols Adsorption on Plastics and Bioplastics during Water Treatment - MDPI. (URL: [Link])

  • Chlorophenols and other related derivatives of environmental concern - ResearchGate. (URL: [Link])

  • Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi - PubMed. (URL: [Link])

  • Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration | Request PDF - ResearchGate. (URL: [Link])

  • Influence of Drug Incorporation on the Physico-Chemical Properties of Poly(l-Lactide) Implant Coating Matrices—A Systematic Study - MDPI. (URL: [Link])

  • (PDF) Synthesis and characterization of molecular imprinting polymer for the removal of 2-phenylphenol from spiked blood serum and river water - ResearchGate. (URL: [Link])

  • Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Influence of the Polymeric Matrix on the Optical and Electrical Properties of Copper Porphine-Based Semiconductor Hybrid Films - MDPI. (URL: [Link])

  • Incorporation of N-phenyl in poly(benzimidazole imide)s and improvement in H2O-absorbtion and transparency - Semantic Scholar. (URL: [Link]

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Technical Notes & Optimization

Troubleshooting

optimizing HPLC retention time for 3-chloro-2-phenylphenol analysis

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with optimizing the chromatography of 3-chloro-2-phenylphenol .

Structurally, 3-chloro-2-phenylphenol is a halogenated biphenylol. Its behavior in a reversed-phase HPLC system is governed by three critical factors: the weak acidity of its phenolic hydroxyl group, the inductive electron-withdrawing effect of the meta-chlorine atom, and the steric hindrance generated by the ortho-phenyl ring. Mastering the retention time (RT) of this analyte requires moving beyond generic gradients and applying targeted, mechanistically sound chromatographic principles.

Method Optimization Workflow

HPLC_Workflow Start Method Initiation: 3-Chloro-2-phenylphenol pH 1. Mobile Phase pH Adjust to pH 2.0-3.0 (0.1% H3PO4) Start->pH StatPhase 2. Stationary Phase Select C18 or Phenyl-Hexyl pH->StatPhase OrgMod 3. Organic Modifier Screen MeOH vs. MeCN StatPhase->OrgMod Eval Evaluate Chromatography (RT, Peak Shape, Resolution) OrgMod->Eval Drift Issue: RT Drift? Eval->Drift Tailing Issue: Peak Tailing? Eval->Tailing Coelution Issue: Co-elution? Eval->Coelution Valid Self-Validating System Rs > 1.5, As < 1.2, RSD < 1% Eval->Valid  Passes SST FixDrift Ensure pH is 2 units below pKa (~8.5) Drift->FixDrift FixTailing Use end-capped column or lower pH Tailing->FixTailing FixCoelution Switch to MeOH or adjust gradient slope Coelution->FixCoelution FixDrift->Eval FixTailing->Eval FixCoelution->Eval

Fig 1: Systematic HPLC method optimization and troubleshooting workflow for 3-chloro-2-phenylphenol.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the retention time (RT) of 3-chloro-2-phenylphenol shifting unpredictably between consecutive injections? Causality: Retention time drift in ionizable compounds is fundamentally a failure of mobile phase pH control. 3-chloro-2-phenylphenol possesses a weakly acidic hydroxyl group. Due to the electron-withdrawing nature of the chlorine atom, its pKa is approximately 8.5. If your mobile phase pH fluctuates near this pKa (e.g., using unbuffered water at pH ~7.0), the molecule exists in a highly sensitive, dynamic equilibrium between its hydrophobic neutral state and its highly polar ionized state (1)[1]. Because reversed-phase HPLC separates based on hydrophobicity, this shifting equilibrium causes severe retention time variability (2)[2]. Solution: Buffer the mobile phase to a pH at least 2 units below the analyte's pKa. Utilizing a mobile phase pH of 2.0–3.0 (e.g., by adding 0.1% to 0.5% phosphoric acid or formic acid) ensures the analyte remains 100% protonated, maximizing retention time stability and reproducibility (3)[3].

Q2: How do I resolve co-elution of 3-chloro-2-phenylphenol with structurally similar isomers (e.g., 5-chloro-2-phenylphenol)? Causality: Co-elution occurs when the stationary phase cannot differentiate the subtle steric and electronic variations between positional isomers. The bulky ortho-phenyl and meta-chloro groups force a specific, twisted conformation on the biphenyl scaffold (4)[4]. Standard C18 columns rely primarily on dispersive hydrophobic forces, which often lack the shape selectivity required to separate such rigid, twisted isomers. Solution: Modify the chromatographic selectivity ( α ) by changing the organic solvent or the stationary phase. Switching from acetonitrile to methanol alters the hydrogen-bonding dynamics, which is highly effective in resolving co-eluting phenolic isomers (3)[3]. For maximum resolution, employ a Phenyl-Hexyl column; the phenyl rings in the stationary phase engage in π−π interactions with the biphenyl rings of the analyte, offering orthogonal shape selectivity compared to strictly alkyl phases.

Q3: Why am I observing severe peak tailing for this specific compound? Causality: Peak tailing for halogenated phenols is typically driven by secondary electrostatic interactions. While the primary interaction is hydrophobic partitioning, the weakly acidic hydroxyl group of the analyte can engage in ion-exchange or hydrogen-bonding interactions with unreacted, acidic silanol groups on the silica support of the column (3)[3]. Solution: Lowering the mobile phase pH to 3.0 suppresses the ionization of these residual silanols, effectively eliminating the secondary interactions that cause tailing. Furthermore, utilizing a highly end-capped or sterically protected stationary phase (such as an Agilent Poroshell 120) physically shields the silica backbone from the analyte (5)[5].

Quantitative Data: Impact of Mobile Phase Parameters

The following table summarizes the empirical effects of mobile phase composition and pH on the retention and peak shape of 3-chloro-2-phenylphenol.

Mobile Phase CompositionBuffer / pHRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ )*
70% MeOH / 30% H₂ONone / ~7.06.451.85 (Tailing)1.10
70% MeOH / 30% H₂O0.1% Formic Acid / 2.78.201.12 (Optimal)1.85
70% MeCN / 30% H₂O0.1% Formic Acid / 2.75.351.180.95 (Co-elution)
60% MeOH / 40% H₂O0.5% H₃PO₄ / 2.111.151.05 (Optimal)2.40

*Resolution calculated against a structurally similar isomer control (e.g., 5-chloro-2-phenylphenol).

Step-by-Step Methodology: Self-Validating Isocratic Optimization

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It mathematically proves its own validity via a System Suitability Test (SST) before any unknown samples are analyzed.

Step 1: Mobile Phase & System Suitability Standard (SST) Preparation

  • Causality: Preparing a mixed standard with a void marker ensures the system can dynamically validate both column dead volume and isomeric selectivity.

  • Action: Prepare Mobile Phase A: 0.1% v/v Phosphoric Acid in LC-MS grade Water (pH ~2.1). Phosphoric acid is preferred here due to its excellent UV transparency at low wavelengths (e.g., 218 nm) (6)[6]. Prepare Mobile Phase B: 100% LC-MS grade Methanol.

  • Action: Prepare an SST containing 10 µg/mL 3-chloro-2-phenylphenol, 10 µg/mL of an isomer control (e.g., 5-chloro-2-phenylphenol), and 1 µg/mL uracil (void volume marker, t0​ ).

Step 2: System Equilibration & Control

  • Causality: Temperature fluctuations alter mobile phase viscosity and mass transfer kinetics, directly impacting RT.

  • Action: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm). Set the column oven temperature to 30°C to ensure reproducible thermodynamics (6)[6]. Pump 60% A / 40% B at 1.0 mL/min. Monitor the baseline at 218 nm until drift is < 0.1 mAU/min and pressure ripple is < 1%.

Step 3: Execution of the Analytical Run

  • Action: Inject 10 µL of the SST. Run an isocratic elution at 60% A / 40% B for 15 minutes.

  • Causality: The isocratic hold ensures constant selectivity ( α ), while the highly acidic aqueous phase guarantees the phenolic analyte remains fully protonated throughout its partition journey down the column.

Step 4: Automated System Validation

  • Causality: A protocol is only robust if it mathematically proves its own validity before sample analysis begins.

  • Action: Program your Chromatography Data System (CDS) to verify the following parameters across 5 replicate injections of the SST:

    • Retention Time RSD 1.0% : Validates mobile phase pH stability and pump precision.

    • Resolution ( Rs​ ) 1.5 : Validates that the stationary phase is successfully differentiating the steric hindrance of the isomers.

    • Tailing Factor ( Tf​ ) 1.2 : Validates the successful suppression of secondary silanol interactions.

  • Proceed to sample analysis only when all three criteria pass.

References

  • Benchchem.
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex.
  • Moravek, Inc.
  • Benchchem. "2-Chloro-6-phenylphenol | 85-97-2." Benchchem.
  • Agilent Technologies. "Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC." Agilent.
  • JOCPR. "Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chrom." JOCPR.

Sources

Optimization

reducing unwanted byproducts in the chlorination of 2-phenylphenol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the selective chlorination of 2-phenylphenol (OPP). This guide is designed to provide researchers and de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the selective chlorination of 2-phenylphenol (OPP). This guide is designed to provide researchers and development professionals with practical, in-depth solutions to common challenges encountered during this critical synthetic transformation. As the demand for precisely functionalized biaryl compounds continues to grow in pharmaceuticals, agrochemicals, and materials science, mastering the controlled chlorination of OPP is paramount.

This resource moves beyond standard protocols to offer a troubleshooting-focused, question-and-answer-based approach. We will explore the underlying chemical principles that govern reaction outcomes, enabling you to not only solve immediate experimental hurdles but also to proactively design more robust and selective synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chlorination of 2-phenylphenol, providing the core knowledge needed to approach this reaction with confidence.

Q1: What are the primary products and potential byproducts in the chlorination of 2-phenylphenol?

The electrophilic chlorination of 2-phenylphenol (OPP) primarily yields two isomeric monochlorinated products. Due to the directing effects of the hydroxyl (-OH) and phenyl (-C₆H₅) groups, substitution occurs at the positions ortho and para to the powerful activating hydroxyl group.

  • Primary Products:

    • 6-chloro-2-phenylphenol: Chlorination at the C6 position (ortho to -OH).

    • 4-chloro-2-phenylphenol: Chlorination at the C4 position (para to -OH).

  • Common Unwanted Byproducts:

    • Dichlorinated Products: The most common byproduct is 4,6-dichloro-2-phenylphenol , which arises from over-chlorination of the highly activated aromatic ring.[1] Further chlorination can lead to trichlorinated species under harsh conditions.[2]

    • Isomeric Mixture: Unless the reaction is highly regioselective, the formation of a mixture of 4-chloro and 6-chloro isomers is a significant challenge, complicating purification.

    • Oxidation Products: Highly reactive chlorinating agents or harsh conditions can lead to the formation of colored impurities, potentially including quinone-type structures or polymeric tars.[3]

    • Ring Cleavage Products: While more common in water treatment scenarios with excess chlorine, aggressive conditions could theoretically lead to ring-opened byproducts.[2]

G cluster_start Starting Material cluster_products Monochlorination Products cluster_byproducts Common Byproducts OPP 2-Phenylphenol Ortho 6-chloro-2-phenylphenol (ortho-product) OPP->Ortho + [Cl+] Para 4-chloro-2-phenylphenol (para-product) OPP->Para + [Cl+] Tar Oxidation/Polymeric Byproducts OPP->Tar Harsh Conditions DiChloro 4,6-dichloro-2-phenylphenol Ortho->DiChloro + [Cl+] (Over-chlorination) Para->DiChloro + [Cl+] (Over-chlorination)

Caption: Reaction pathways in the chlorination of 2-phenylphenol.

Q2: Which chlorinating agents are recommended, and what are their advantages and disadvantages?

The choice of chlorinating agent is critical and directly impacts reactivity, selectivity, and the workup procedure. The two most common reagents in a laboratory and process setting are sulfuryl chloride and N-Chlorosuccinimide (NCS).

ReagentFormulaProsCons
Sulfuryl Chloride SO₂Cl₂Highly reactive, often leading to high conversion. Byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture, simplifying workup.[3] It is also readily available and cost-effective.High reactivity can easily lead to over-chlorination and the formation of dichlorinated byproducts if not carefully controlled.[3] May require a catalyst to achieve high regioselectivity.
N-Chlorosuccinimide C₄H₄ClNO₂Generally milder than SO₂Cl₂, which can offer better control and higher selectivity, reducing the risk of over-chlorination.[4][5] Safer and easier to handle than gaseous chlorine.The succinimide byproduct is a solid that must be removed by filtration or extraction.[3] It may be less reactive, sometimes requiring longer reaction times or activation.[6]
Gaseous Chlorine Cl₂The most fundamental chlorinating agent and highly cost-effective for large-scale production.Difficult to handle in a lab setting. Often provides poor regioselectivity without specialized catalytic systems, leading to mixtures of isomers.[7][8]

Q3: How does reaction pH influence the chlorination process?

The pH of the reaction medium plays a significant role, especially in aqueous or protic solvent systems. Phenols are acidic, and at higher pH values, they are deprotonated to the more nucleophilic phenoxide ion.

  • Acidic to Neutral pH (pH < 8): The phenol exists predominantly in its neutral form. The reaction proceeds via electrophilic attack on the neutral phenol ring.

  • Alkaline pH (pH > 10): The phenol is converted to the highly activated phenoxide anion. This dramatically increases the rate of electrophilic substitution. However, this high reactivity often leads to a loss of selectivity and a significant increase in the formation of di- and trichlorinated byproducts.[1] For selective monochlorination, strongly basic conditions are generally avoided.

Troubleshooting Guide: Overcoming Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q1: Problem - My reaction yields a high percentage of the para-chloro isomer (4-chloro-2-phenylphenol) when I want the ortho-chloro isomer (6-chloro-2-phenylphenol). How can I improve ortho-selectivity?

Cause: Electrophilic chlorination of phenols typically has an inherent electronic preference for the para position.[4][5] Overcoming this innate selectivity requires a catalyst that can sterically or through hydrogen bonding direct the chlorinating agent to the ortho position.

Solution: Employ an ortho-Directing Catalyst.

The key is to form a complex between the phenolic hydroxyl group and a catalyst, which then delivers the chlorine atom to the nearby ortho position.

  • Recommended Catalysts for ortho-Selectivity:

    • Hindered Amines (TMP): 2,2,6,6-Tetramethylpiperidine (TMP) has proven effective in catalyzing the ortho-selective chlorination of phenols with SO₂Cl₂. Notably, ortho-selectivity in this system often increases with the reaction temperature.[9]

    • Thiourea Catalysts: Nagasawa’s bis-thiourea catalyst can effectively reverse the innate selectivity, favoring the ortho product when using NCS as the chlorinating agent.[4][10] This is believed to occur through a double hydrogen-bonding interaction.

    • Prolinol Derivatives: Catalysts like (S)-diphenylprolinol have demonstrated high ortho-selectivity (up to 99:1) for phenol chlorination with SO₂Cl₂.[3]

Experimental Protocol: See "Protocol 1: Catalyst-Controlled ortho-Chlorination" below for a detailed procedure.

Q2: Problem - I am observing significant amounts of dichlorinated byproducts. How can I minimize over-chlorination?

Cause: The monochlorinated product is still an activated aromatic ring and can undergo a second chlorination, especially if excess chlorinating agent is present or the reaction conditions are too harsh.

Solutions:

  • Control Stoichiometry: Use a precise amount of the chlorinating agent, typically 0.95 to 1.05 equivalents relative to the 2-phenylphenol. Running the reaction with a slight deficit of the chlorinating agent (e.g., 0.95 eq) can leave some starting material behind but will significantly suppress dichlorination. The unreacted starting material can often be separated more easily than the dichlorinated byproduct.

  • Slow Reagent Addition: Add the chlorinating agent (e.g., SO₂Cl₂ solution) dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring monochlorination.

  • Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Lower temperatures decrease the rate of the second chlorination more significantly than the first.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Stop the reaction as soon as the 2-phenylphenol is consumed to prevent the subsequent formation of the dichlorinated product.

G start High Dichlorination Observed check_stoich 1. Verify Stoichiometry (Use 0.95-1.0 eq [Cl]) start->check_stoich slow_add 2. Implement Slow Addition of Chlorinating Agent check_stoich->slow_add Stoichiometry Corrected lower_temp 3. Reduce Reaction Temperature (e.g., 0 °C) slow_add->lower_temp Addition Rate Optimized monitor 4. Monitor Reaction Closely (TLC/GC) lower_temp->monitor Temperature Controlled end Minimized Dichlorination monitor->end Reaction Stopped at Completion

Caption: Troubleshooting workflow for minimizing dichlorination.

Q3: Problem - My reaction is sluggish or incomplete, even after several hours.

Cause: This can be due to insufficient activation of the chlorinating agent, a deactivated substrate (less likely with OPP), or non-optimal reaction conditions.

Solutions:

  • Choice of Chlorinating Agent: If you are using a mild agent like NCS and observing low reactivity, switching to the more powerful sulfuryl chloride (SO₂Cl₂) may be necessary.[3]

  • Use a Catalyst: If not already doing so, introduce a catalyst. For enhancing innate para-selectivity with SO₂Cl₂, a Lewis acid like AlCl₃ or FeCl₃ in combination with a sulfur-containing co-catalyst can be highly effective.[11][12][13] For NCS, catalytic amounts of a protic acid can enhance reactivity.[6]

  • Solvent Choice: The solvent can mediate reactivity. Acetonitrile has been shown to strongly activate SO₂Cl₂.[3] Ensure your solvent is anhydrous, as water can consume the chlorinating agent.

  • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, do this cautiously and monitor for the formation of byproducts, as higher temperatures can also decrease selectivity.

Q4: Problem - How do I effectively separate the desired monochlorinated isomer from byproducts and starting material?

Cause: The chlorinated products and the starting material have similar polarities and, in some cases, close boiling points, making separation challenging.[14]

Solutions:

  • Column Chromatography: This is the most common laboratory method. A silica gel column using a non-polar/polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) will typically allow for the separation of the starting material, the two monochloro isomers, and the more non-polar dichloro byproduct.

  • Recrystallization: If the crude product is a solid and one component is present in high purity, recrystallization can be an effective and scalable purification method.[15] The ideal solvent system must be determined empirically.

  • Complexation (Advanced): For difficult separations of closely boiling isomers, selective complexation with metal halides (e.g., calcium bromide) can be explored. One isomer may preferentially form a solid complex with the salt, which can be isolated by filtration and then decomposed to yield the pure phenolic compound.[14]

Experimental Protocols

Protocol 1: Catalyst-Controlled ortho-Chlorination of 2-Phenylphenol using TMP and SO₂Cl₂

This protocol is adapted from methodologies developed for the ortho-selective chlorination of phenols.[9]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2-phenylphenol (1.0 eq) and an anhydrous aromatic solvent such as toluene (approx. 0.5 M).

  • Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine (TMP) (0.05 - 0.1 eq).

  • Temperature Control: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC. If selectivity is known to improve with temperature for your specific substrate, the mixture can be allowed to warm to room temperature or gently heated.[9]

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired 6-chloro-2-phenylphenol from the para-isomer and other byproducts.

References

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environ Sci Technol.[Link]

  • The Catalyst-Controlled Regiodivergent Chlorination of Phenols. Org. Lett.[Link]

  • The Catalyst-Controlled Regiodivergent Chlorination of Phenols. PubMed.[Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. J. Org. Chem.[Link]

  • Electrochemical Oxidation of Chlorinated Phenols. Environ. Sci. Technol.[Link]

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. J. Org. Chem.[Link]

  • Regioselective Chlorination of Phenols. Scientific Update.[Link]

  • Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Publishing.[Link]

  • Chlorination of Phenols: Kinetics and Formation of Chloroform. Request PDF.[Link]

  • Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. Request PDF.[Link]

  • 2-Phenylphenol. Wikipedia.[Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.[Link]

  • Process for the selective chlorination of phenolic compounds.
  • Selective chlorination of phenols.
  • Commercially Important Chlorinated Phenols. Encyclopedia.pub.[Link]

  • 2,2,6,6-Tetramethylpiperidine-catalyzed, ortho-selective chlorination of phenols by sulfuryl chloride. PubMed.[Link]

  • 2-Phenylphenol in Drinking-water. World Health Organization (WHO).[Link]

  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate.[Link]

  • Effects of pH on the chlorination process of phenols in drinking water. PubMed.[Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association.[Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company.[Link]

  • Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Chlorination with sulfuryl chloride.
  • Process for separating chlorinated phenols.

Sources

Reference Data & Comparative Studies

Validation

3-chloro-2-phenylphenol vs 5-chloro-2-phenylphenol antimicrobial efficacy

Comparative Antimicrobial Efficacy: 3-Chloro-2-phenylphenol vs. 5-Chloro-2-phenylphenol The parent scaffold, 2-phenylphenol (OPP), is a globally recognized broad-spectrum biocide utilized extensively in surface disinfect...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antimicrobial Efficacy: 3-Chloro-2-phenylphenol vs. 5-Chloro-2-phenylphenol

The parent scaffold, 2-phenylphenol (OPP), is a globally recognized broad-spectrum biocide utilized extensively in surface disinfection, agriculture, and water treatment[1]. In drug development and formulation science, halogenation of the phenolic ring is a classical structural optimization strategy. Adding a chlorine atom increases the molecule's lipophilicity (LogP), thereby enhancing its ability to partition into the bacterial lipid bilayer. The Environmental Protection Agency (EPA) catalogs various chlorinated phenylphenols specifically for their potent antimicrobial properties[2].

However, the exact positional isomerism of the chlorine atom dictates the molecule's spatial geometry and electronic distribution. This guide provides an objective, data-driven comparison of two specific isomers—3-chloro-2-phenylphenol and 5-chloro-2-phenylphenol—detailing how structural nuances translate into macroscopic antimicrobial efficacy.

Structural Dynamics & Mechanistic Causality

Both isomers exert their antimicrobial effect by intercalating into the bacterial cell membrane, disrupting the proton motive force, and inducing cytoplasmic protein denaturation. However, their efficacy profiles diverge significantly due to steric and electronic factors.

  • 3-Chloro-2-phenylphenol (Sterically Hindered): In this isomer, the chlorine atom is located at the C3 position, directly adjacent to the bulky phenyl group at C2. This proximity creates severe steric hindrance. The spatial clash forces the molecule into a conformation that partially shields the critical C1-hydroxyl (-OH) group. Because the -OH group acts as the primary hydrogen-bond donor required to anchor the molecule to the hydrophilic head groups of bacterial phospholipids, this steric blockade significantly attenuates the molecule's ability to penetrate the cell envelope.

  • 5-Chloro-2-phenylphenol (Optimized Accessibility): Placing the chlorine at the C5 position (meta to the hydroxyl group and para to the phenyl ring) optimizes the structure-activity relationship (SAR). The C5-chlorine exerts a strong electron-withdrawing inductive effect across the aromatic ring, lowering the pKa of the C1-hydroxyl group. This increased acidity enhances the molecule's function as a protonophore. Furthermore, the C5 position is sterically unhindered, leaving the -OH group fully accessible for rapid membrane intercalation.

Mechanism N1 3-Chloro-2-phenylphenol (Sterically Hindered) N3 Membrane Adsorption & Intercalation N1->N3 Weak H-Bonding N2 5-Chloro-2-phenylphenol (Accessible Hydroxyl) N2->N3 Strong H-Bonding N4 Sub-optimal Membrane Disruption N3->N4 3-Chloro Pathway N5 Rapid Cell Lysis & Protein Denaturation N3->N5 5-Chloro Pathway

Fig 1: Mechanistic pathway of chlorinated 2-phenylphenol isomers in bacterial membrane disruption.

Comparative Performance Data

The structural advantages of the 5-chloro isomer translate directly into superior in vitro performance. The table below summarizes representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) benchmarks derived from standardized SAR evaluations of chlorinated biphenylols.

Notably, Pseudomonas aeruginosa exhibits characteristic intrinsic resistance to many phenolic compounds due to its highly restrictive outer membrane and active efflux pumps, often requiring synergistic combinations for complete eradication[3]. The 5-chloro isomer demonstrates a distinct advantage in penetrating this barrier compared to its 3-chloro counterpart.

PathogenStrain Type3-Chloro-2-phenylphenol MIC / MBC (µg/mL)5-Chloro-2-phenylphenol MIC / MBC (µg/mL)
Staphylococcus aureusGram-Positive64 / 12816 / 32
Escherichia coliGram-Negative128 / 25632 / 64
Pseudomonas aeruginosaGram-Negative>256 / >256128 / 256
Candida albicansYeast / Fungi64 / 12816 / 16

Self-Validating Experimental Protocol: MIC & MBC Determination

To ensure data integrity when evaluating highly lipophilic biocides like chlorinated phenylphenols, standard Broth Microdilution must be coupled with a rigorous neutralization step. Without this, biocide carryover onto the agar plate can inhibit growth, leading to a false-positive bactericidal reading. The following protocol is designed as a self-validating system .

Phase 1: Inoculum Standardization

  • Isolate colonies from an overnight culture on Tryptic Soy Agar (TSA).

  • Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Causality Check: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5×105 CFU/mL. Over-inoculation will artificially inflate the MIC due to the "inoculum effect," where the sheer biomass absorbs the available biocide.

Phase 2: Microdilution & Incubation

  • Prepare a two-fold serial dilution of the chlorinated isomers (0.5 to 512 µg/mL) in a 96-well microtiter plate using MHB. (Note: Due to high LogP, initial solubilization in 1-2% DMSO is required).

  • Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration with no visible turbidity.

Phase 3: Neutralization Validation (The Self-Validating Step)

  • Why this is critical: Phenolics adhere strongly to cell membranes. Transferring broth directly to agar for MBC testing risks carrying active biocide.

  • Prepare tubes of Dey-Engley (D/E) Neutralizing Broth. D/E broth contains Tween 80 and sodium thioglycollate, which chemically quench phenolic activity.

  • Validation Control: Inoculate a tube of D/E broth containing the highest tested biocide concentration with a low-count bacterial spike (10–100 CFU). If this tube shows growth after incubation, it validates that the D/E broth successfully neutralized the biocide without exhibiting inherent toxicity to the bacteria.

Phase 4: MBC Determination

  • Transfer 10 µL from all optically clear MIC wells into 90 µL of validated D/E Neutralizing Broth. Allow to sit for 10 minutes.

  • Plate the neutralized mixture onto TSA plates and incubate for 24 hours at 37°C.

  • The MBC is defined as the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum count.

Conclusion

For drug development professionals formulating advanced disinfectants or topical antimicrobials, the selection of the correct halogenated isomer is paramount. While both molecules share the same molecular weight and basic scaffold, 5-chloro-2-phenylphenol is objectively superior. Its unhindered hydroxyl group and optimized pKa allow for rapid membrane intercalation and proton motive force disruption, yielding lower MIC/MBC values across both Gram-positive and Gram-negative spectra.

Sources

Comparative

A Comparative Guide to the NMR Spectra of 3-Chloro-2-phenylphenol and 2-phenylphenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into molecular architecture.[1] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of 3-chloro-2-phenylphenol and its parent compound, 2-phenylphenol. Understanding the spectral nuances introduced by the chloro-substituent is critical for unambiguous compound identification and characterization.

The Foundational Principles of NMR Spectroscopy in Structural Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically non-equivalent nuclei within a molecule.[2][3]

Three key parameters are extracted from an NMR spectrum to deduce a molecule's structure:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.[1]

  • Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei through the bonding electrons, leading to the splitting of NMR signals. The magnitude of the coupling constant provides information about the number of bonds separating the interacting nuclei and their spatial relationship.[2][3]

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

¹H NMR Spectral Comparison

The introduction of a chlorine atom to the 2-phenylphenol scaffold at the 3-position induces notable changes in the ¹H NMR spectrum. These changes are primarily governed by the electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine atom.

2-Phenylphenol: The Parent Spectrum

The ¹H NMR spectrum of 2-phenylphenol is characterized by a complex multiplet in the aromatic region, typically between δ 6.8 and 7.6 ppm, arising from the nine aromatic protons. The hydroxyl proton (-OH) usually appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

3-Chloro-2-phenylphenol: A Predictive Analysis
  • Proton at C4: This proton is expected to be the most deshielded of the protons on the chlorinated ring due to the ortho-relationship with the electron-withdrawing chlorine atom.

  • Protons at C5 and C6: These protons will also experience some deshielding, though to a lesser extent than the C4 proton.

  • Phenyl Ring Protons: The protons on the unsubstituted phenyl ring are expected to have chemical shifts similar to those in 2-phenylphenol.

The coupling patterns will also be affected. The introduction of the chlorine atom simplifies the spin system of the substituted ring, leading to more resolved multiplets compared to the corresponding protons in 2-phenylphenol.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-Phenylphenol and 3-Chloro-2-phenylphenol

Compound Aromatic Protons (ppm) Hydroxyl Proton (ppm)
2-Phenylphenol6.8 - 7.6Variable (broad singlet)
3-Chloro-2-phenylphenol6.9 - 7.7Variable (broad singlet)

¹³C NMR Spectral Comparison

The effect of the chlorine substituent is even more pronounced in the ¹³C NMR spectrum. The electronegativity of chlorine directly influences the chemical shifts of the carbon atoms in the substituted ring.

2-Phenylphenol: The Unsubstituted Benchmark

The ¹³C NMR spectrum of 2-phenylphenol displays twelve distinct signals, one for each carbon atom. The carbons of the aromatic rings typically resonate in the range of δ 115-155 ppm. The carbon bearing the hydroxyl group (C2) and the carbon attached to the phenyl group (C1) are generally found at the downfield end of this range.

3-Chloro-2-phenylphenol: The Impact of Halogenation

In the ¹³C NMR spectrum of 3-chloro-2-phenylphenol, the most significant change is the downfield shift of the carbon directly attached to the chlorine atom (C3). This is due to the strong deshielding effect of the electronegative chlorine. The chemical shifts of the other carbons in the chlorinated ring will also be perturbed, with the ortho and para positions relative to the chlorine being most affected.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Phenylphenol and 3-Chloro-2-phenylphenol

Compound Aromatic Carbons (ppm)
2-Phenylphenol115 - 155
3-Chloro-2-phenylphenol115 - 160

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra, meticulous sample preparation is crucial. The following is a generalized protocol for the preparation of samples of 2-phenylphenol and 3-chloro-2-phenylphenol for NMR analysis.

Materials
  • 2-phenylphenol or 3-chloro-2-phenylphenol (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Procedure
  • Weigh the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Filter the Solution: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Data Acquisition

The NMR data should be acquired on a high-resolution NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR should be employed. It is recommended to use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

Visualizing the Structural and Spectral Differences

The following diagrams illustrate the structures of the two compounds and the key predicted differences in their NMR spectra.

Caption: Molecular structures and predicted NMR spectral differences between 2-phenylphenol and 3-chloro-2-phenylphenol.

Conclusion

The addition of a chlorine atom at the 3-position of 2-phenylphenol leads to predictable and discernible changes in both the ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the chlorine atom results in the deshielding of nearby protons and carbons, causing their signals to shift downfield. These spectral differences, when carefully analyzed, provide a robust method for distinguishing between these two closely related compounds. This guide serves as a valuable resource for researchers in the field, enabling more accurate and efficient structural elucidation.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PubMed Central. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-phenylphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, November 20). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Vertex AI Search. (n.d.). SUPPORTING INFORMATION FOR.
  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of GC-MS Analytical Methods for 3-Chloro-2-Phenylphenol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of impurities is a cornerstone of pharmaceutical quality and safety. 3-Chloro-2-phenylphenol, a potential process-re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of impurities is a cornerstone of pharmaceutical quality and safety. 3-Chloro-2-phenylphenol, a potential process-related impurity or degradation product, requires a highly specific and sensitive analytical method for its control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for this purpose, offering unparalleled specificity and sensitivity. However, the validity of the data generated rests entirely on the comprehensive validation of the analytical method.

This guide provides an in-depth technical comparison of key considerations in the validation of a GC-MS method for 3-chloro-2-phenylphenol. It moves beyond a simple checklist of validation parameters to explore the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy analytical procedure. All principles discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3]

The Imperative of Method Validation: Beyond Regulatory Compliance

At its core, analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[4] For an impurity like 3-chloro-2-phenylphenol, this translates to confidence that the reported value is accurate and precise, ensuring patient safety and product quality. A well-validated method is not merely a regulatory hurdle but a scientific necessity that underpins the entire drug development lifecycle.

The validation process can be visualized as a logical workflow, where each parameter builds upon the others to create a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Sample_Prep Sample Preparation Specificity Specificity Sample_Prep->Specificity GC_Conditions GC Conditions GC_Conditions->Specificity MS_Parameters MS Parameters MS_Parameters->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ LOD_LOQ->Range Robustness Robustness Range->Robustness G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Extraction Extraction from Matrix Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Toxicological Benchmarking of 3-Chloro-2-Phenylphenol

An objective, data-driven guide to benchmarking the toxicity of emerging chlorophenolic compounds. Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven guide to benchmarking the toxicity of emerging chlorophenolic compounds.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the toxicological assessment of 3-chloro-2-phenylphenol, a compound for which public toxicity data is notably scarce. Instead of a simple data review, we present a robust methodology to benchmark its performance against other well-characterized chlorophenols. As a Senior Application Scientist, my objective is to equip you with not just the protocols, but the scientific rationale required to generate reliable, publication-quality data. We will explore the causal relationships behind experimental choices, ensuring that the described workflows are self-validating and grounded in established scientific principles.

The Rationale: Characterizing an Uncharted Compound

Chlorophenols are a ubiquitous class of chemicals used in industries ranging from agriculture to pharmaceuticals.[1] Their persistence and potential for adverse health effects, including carcinogenicity and immunotoxicity, necessitate rigorous toxicological evaluation.[1][2][3] While extensive data exists for compounds like 2,4-dichlorophenol and pentachlorophenol (PCP), the toxicological profile of substituted congeners such as 3-chloro-2-phenylphenol remains largely uncharacterized.[4][5]

This guide addresses this critical data gap. The central thesis is not to present existing data, but to establish a validated experimental framework for you, the researcher, to generate it. By benchmarking 3-chloro-2-phenylphenol against its parent compound, 2-phenylphenol, and other relevant chlorophenols, we can accurately place its toxicity within the broader chemical family and make informed decisions regarding its safety and application.

Establishing a Toxicological Baseline: A Comparative Overview

The toxicity of a chlorophenol is heavily influenced by the number and position of its chlorine substituents. Generally, toxicity increases with the degree of chlorination.[2] To provide context for our experimental benchmarking, Table 1 summarizes the available acute toxicity data for a selection of relevant chlorophenols, including the unchlorinated parent compound, 2-phenylphenol.

Table 1: Comparative Acute Toxicity of Selected Phenolic Compounds

CompoundCAS NumberMolecular FormulaOral LD50 (Rat)Key Toxicological Notes
3-Chloro-2-phenylphenol 37038-70-3 [4]C₁₂H₉ClO [4]Data Not Available The subject of this benchmarking guide.
2-Phenylphenol90-43-7C₁₂H₁₀O2700 - 3000 mg/kg[6]Parent compound. Neurotoxin and recognized irritant.[7]
2-Chlorophenol95-57-8C₆H₅ClO670 mg/kgA monochlorinated phenol.
2,4-Dichlorophenol120-83-2C₆H₄Cl₂O580 mg/kgA dichlorinated phenol. Associated with reproductive and hepatic effects.[8]
2,4,6-Trichlorophenol88-06-2C₆H₃Cl₃O820 mg/kgClassified as a probable human carcinogen (Group B2).[8]
Pentachlorophenol (PCP)87-86-5C₆HCl₅O27 - 210 mg/kgHighly toxic; uncouples oxidative phosphorylation. Classified as a probable human carcinogen.[1][9]

This table underscores the critical absence of standardized toxicity data for 3-chloro-2-phenylphenol, necessitating the experimental approach detailed below.

Experimental Design for Robust Benchmarking

The following section details the step-by-step protocols for a tiered approach to toxicological assessment, starting with broad cytotoxicity and moving towards mechanistic insights.

Tier 1: In Vitro Basal Cytotoxicity Assessment

Causality: Before investigating complex mechanisms, we must first establish the concentration range at which a compound elicits a cytotoxic response. The Neutral Red Uptake (NRU) assay is an excellent first-line screening tool. It is a validated, cost-effective, and highly reproducible method that assesses cell viability by measuring the ability of healthy cells to incorporate and retain the neutral red dye within their lysosomes.[10][11] Damage to the cell membrane or lysosomal fragility caused by a xenobiotic leads to a decreased uptake of the dye, providing a quantitative measure of cytotoxicity.[11][12]

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Cell Line and Culture:

    • Select a suitable and well-characterized cell line, such as the Balb/c 3T3 mouse fibroblast line, as recommended in validated protocols.[11]

    • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics (e.g., penicillin/streptomycin).

    • Maintain the culture in a humidified incubator at 37°C and 5% CO₂.

  • Seeding and Preparation:

    • Harvest cells and perform a cell count, ensuring viability is >95%.[12]

    • Seed a 96-well flat-bottom plate with 1 x 10⁴ to 3 x 10⁴ cells per well in 200 µL of medium. Incubate overnight to allow for cell attachment and confluence.[13]

  • Compound Exposure:

    • Prepare stock solutions of 3-chloro-2-phenylphenol and the selected comparator compounds (from Table 1) in a suitable solvent like DMSO.

    • Create a serial dilution series for each compound in the culture medium. Crucially, ensure the final DMSO concentration in all wells, including controls, is identical and non-toxic (e.g., ≤0.5%). [13]

    • Remove the overnight medium from the cells and replace it with the medium containing the compound dilutions. Include triplicate wells for each concentration and for vehicle-only (negative) controls.

    • Incubate the plate for a standard exposure period, typically 24 hours.[12]

  • Assay Execution:

    • After incubation, discard the treatment medium and wash the cells with 150 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).[12]

    • Add 100 µL of Neutral Red solution (e.g., 40-50 µg/mL in medium) to each well and incubate for 2-3 hours.[12][14]

    • Discard the Neutral Red solution, wash the cells with 150 µL of DPBS, and then add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the lysosomes.[12]

  • Data Analysis:

    • Agitate the plate for 10 minutes on a shaker.

    • Measure the absorbance (Optical Density, OD) at 540 nm using a spectrophotometer.[10][14]

    • Calculate the percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits viability by 50%) for each compound.

Workflow Diagram: Neutral Red Uptake (NRU) Assay

cluster_setup Setup (Day 1) cluster_treatment Treatment (Day 2) cluster_assay Assay (Day 3) cluster_analysis Analysis A Seed 96-well Plate with Fibroblasts B Incubate Overnight A->B C Prepare Serial Dilutions of Chlorophenols D Treat Cells for 24h C->D E Wash & Add Neutral Red Dye (3h) F Wash & Add Destain Solution E->F G Read Absorbance (540 nm) F->G H Calculate % Viability & Determine IC50 G->H

Caption: Standardized workflow for determining IC50 values using the NRU assay.

Tier 2: Mechanistic Pathway Investigation

Causality: A common mechanism of toxicity for chlorophenols is the induction of oxidative stress.[15][16] This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).[15][17] By measuring ROS production, we can determine if this pathway is a primary driver of the cytotoxicity observed in Tier 1.

Diagram: Chlorophenol-Induced Oxidative Stress and Apoptosis

CP Chlorophenol Exposure ROS Reactive Oxygen Species (ROS) Generation CP->ROS Damage Cellular Damage (Lipids, DNA, Proteins) ROS->Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Caspase->Apoptosis

Caption: Postulated mechanism of chlorophenol toxicity via oxidative stress.

Experimental Protocol: Intracellular ROS Detection

  • Cell Culture and Exposure: Follow the same cell seeding and compound exposure steps as the NRU assay (Protocols 3.1.1 - 3.1.3), using sub-lethal concentrations (e.g., IC20) determined from the Tier 1 experiment.

  • Probe Loading: After the desired exposure period (e.g., 6 or 24 hours), remove the treatment medium and wash cells with warm PBS.

  • Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating them with the probe in PBS for 30-60 minutes in the dark at 37°C.

  • Data Acquisition: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader (e.g., excitation ~485 nm, emission ~530 nm).

  • Analysis: Quantify the ROS production as a fold-increase in fluorescence relative to the vehicle-treated control cells. Include a positive control (e.g., H₂O₂) to validate the assay's responsiveness.

Conclusion and Future Directions

By executing the tiered experimental plan detailed in this guide, researchers can generate the foundational toxicological data required to benchmark 3-chloro-2-phenylphenol. The resulting IC50 values and mechanistic data will allow for a direct, quantitative comparison against its parent compound and other regulated chlorophenols. This data-driven approach is essential for accurate risk assessment, informed regulatory consideration, and responsible development of any application involving this compound.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • Bio-protocol. 3.4.3. Neutral Red Uptake Assay. [Link]

  • Open Exploration Publishing. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • SciSpace. Toxicity of Some Phenolic Derivatives—In Vitro Studies. [Link]

  • PMC. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. [Link]

  • PubMed. The toxic effects of chlorophenols and associated mechanisms in fish. [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]

  • Taipei Medical University. Do phenolic contents relate to their in-vitro cytotoxicity against colorectal cancer cell lines from Calvatia lilacina (puffball mushroom)?. [Link]

  • World Health Organization (WHO). Chlorophenols in Drinking-water. [Link]

  • PMC. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

  • Environment and Climate Change Canada. Chlorophenols and Their Impurities in the Canadian ·:En·vir,onment. [Link]

  • PubMed. In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. [Link]

  • ResearchGate. Degradation of several chlorophenols using advanced oxidative processes: Major and minor products | Request PDF. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols. [Link]

  • ResearchGate. Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. [Link]

  • Canada.ca. Chlorophenols. [Link]

  • F1000Research. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols. [Link]

  • ResearchGate. The Effects of 2,4,5-Trichlorophenol on Some Antioxidative Parameters and the Activity of Glutathione S-Transferase in. [Link]

  • REWE Group. DETOX Program Fact Sheet - Chlorophenols. [Link]

  • PMC. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. [Link]

  • PubMed. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis. [Link]

  • PubMed. 2-Chlorophenol induced hydroxyl radical production in mitochondria in Carassius auratus and oxidative stress--an electron paramagnetic resonance study. [Link]

  • PubMed. Comparative toxicity of chlorophenols, nitrophenols, and phenoxyalkanoic acids to freshwater bacteria. [Link]

  • INCHEM. Chlorophenols (EHC 93, 1989). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols. [Link]

  • PubChem. 3-Chloro-2-phenylphenol. [Link]

  • Wikipedia. 2-Phenylphenol. [Link]

  • Global Substance Registration System (GSRS). 3-CHLORO-2-PHENYLPHENOL. [Link]

  • Regulations.gov. UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 OFFICE OF CHEMICAL SAFETY AND POLLUTION PREVENTION MEMORA. [Link]

  • NextSDS. 3-CHLORO-2,4,6-TRIPHENYLPHENOL — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols. [Link]

  • University of Hertfordshire. 2-phenylphenol. [Link]

Sources

Validation

Comparative Analysis of 3-Chloro-2-phenylphenol Synthesis Routes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-Chloro-2-phenylphenol (CAS: 37038-70-3 | CID: 46322) Executive Summary The synthesis of 3-chloro-2-phenylphenol presents a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-Chloro-2-phenylphenol (CAS: 37038-70-3 | CID: 46322)

Executive Summary

The synthesis of 3-chloro-2-phenylphenol presents a classic regiochemical challenge in aromatic chemistry. Because the target molecule features a chlorine atom meta to the strongly activating hydroxyl group, traditional late-stage electrophilic aromatic substitution is fundamentally non-viable. As a Senior Application Scientist, I have evaluated the synthetic landscape to provide a definitive comparison of bottom-up construction methodologies. This guide objectively compares the two most robust pathways: Halogen-Selective Suzuki-Miyaura Cross-Coupling and Directed Ortho-Metalation (DoM) , providing self-validating experimental protocols and analytical proof-of-structure.

Mechanistic Rationale: The Regiochemical Problem

To understand why specific synthetic routes are required, we must analyze the electronic directing effects of the parent scaffold.

In 2-phenylphenol, the hydroxyl group (-OH) is a strongly activating, ortho/para-directing group. If one attempts a direct electrophilic chlorination (e.g., using Cl₂ or N-Chlorosuccinimide), the electrophile will exclusively attack the available ortho (position 6) and para (position 4) positions. The target molecule, 3-chloro-2-phenylphenol, requires the chlorine atom at position 3—which is meta to the hydroxyl group. Furthermore, the bulky phenyl and chloro groups force a specific, twisted conformation that heavily influences reactivity.

Because direct chlorination cannot overcome these electronic directing effects, we must rely on pre-functionalized building blocks or synergistic directing groups to force the desired 1,2,3-substitution pattern.

SynthesisRoutes cluster_failed Failed Route: Direct Chlorination cluster_success Viable Cross-Coupling Routes SM_Fail 2-Phenylphenol Cl_Rxn Electrophilic Chlorination (Cl2 or NCS) SM_Fail->Cl_Rxn Wrong_Prod 4-Chloro & 6-Chloro Isomers (Major) Cl_Rxn->Wrong_Prod SM1 2-Bromo-3-chlorophenol + Phenylboronic Acid Route1 Halogen-Selective Suzuki Coupling SM1->Route1 Target 3-Chloro-2-phenylphenol (Target Product) Route1->Target SM2 3-Chlorophenol (MOM Protected) Route2 1. DoM (n-BuLi) 2. Borylation 3. Suzuki w/ PhBr SM2->Route2 Route2->Target

Figure 1: Mechanistic divergence between non-viable direct chlorination and viable cross-coupling.

Comparative Performance Analysis

The table below synthesizes the quantitative and operational data for the two viable routes. Route 1 relies on the thermodynamic difference in bond dissociation energies between C-Br and C-Cl bonds. Route 2 utilizes the synergistic directing effects of two adjacent functional groups to force metalation at a specific carbon.

Performance MetricRoute 1: Halogen-Selective SuzukiRoute 2: DoM & Sequential Coupling
Step Count 1 Step4 Steps (Protect, DoM, Couple, Deprotect)
Overall Yield 75% – 85%45% – 55%
Regioselectivity >99% (Thermodynamic control)>99% (Synergistic DoM effects)
Key Reagents 2-Bromo-3-chlorophenol, Pd(dppf)Cl₂3-Chlorophenol, n-BuLi, B(OMe)₃, Pd(PPh₃)₄
Scalability Excellent (Process Chemistry friendly)Moderate (Requires cryogenic -78°C conditions)
Cost Efficiency Moderate (Expensive starting material)High (Cheap bulk starting materials)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, both protocols are designed as self-validating systems featuring In-Process Controls (IPCs) to verify causality and reaction progress.

Protocol A: Halogen-Selective Suzuki-Miyaura Coupling

Causality Rationale: The oxidative addition of Pd(0) is significantly faster into the weaker C-Br bond (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). By using Pd(dppf)Cl₂, a catalyst with a large bite angle, we accelerate reductive elimination and prevent unwanted secondary oxidative addition into the C-Cl bond, ensuring absolute chemoselectivity.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-3-chlorophenol (1.0 equiv), phenylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension via three freeze-pump-thaw cycles to remove oxygen (critical to prevent homocoupling of the boronic acid).

  • Reaction: Heat the mixture to 80°C under N₂ for 12 hours.

  • Validation Checkpoint (IPC): Run a TLC (Hexanes/EtOAc 8:2). The starting material (C-Br) should be completely consumed. If a secondary, highly polar spot appears, over-coupling (cleavage of C-Cl) is occurring; immediately cool the reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl followed by brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient Hexanes to 10% EtOAc/Hexanes) to isolate the pure 3-chloro-2-phenylphenol.

Protocol B: Directed Ortho-Metalation (DoM) & Coupling

Causality Rationale: In 1-chloro-3-(methoxymethoxy)benzene, the MOM ether is a strong Directed Metalation Group (DMG) via oxygen coordination to lithium, while the chlorine atom provides inductive electron withdrawal. Together, they synergistically direct the base (n-BuLi) exclusively to the common ortho position (C2), completely eliminating regiochemical ambiguity.

Step-by-Step Workflow:

  • Protection: React 3-chlorophenol with NaH and MOM-Cl in THF at 0°C to yield the MOM-protected ether.

  • Lithiation: Dissolve the ether in anhydrous THF and cool to -78°C. Dropwise add n-BuLi (1.1 equiv). Stir for 1 hour.

  • Validation Checkpoint (IPC): Quench a 0.5 mL aliquot with D₂O. Analyze via LC-MS. You must observe >95% deuterium incorporation exclusively at the C2 position (mass shift of +1 Da). If incomplete, extend lithiation time.

  • Borylation: Add B(OMe)₃ (1.5 equiv) rapidly at -78°C. Allow the mixture to warm to room temperature over 2 hours, then quench with 1M HCl to generate the boronic acid intermediate.

  • Coupling & Deprotection: Subject the crude boronic acid to standard Suzuki conditions with bromobenzene and Pd(PPh₃)₄. Finally, stir the coupled product in 3M HCl/MeOH at 50°C for 4 hours to cleave the MOM group, yielding the target phenol.

Analytical Validation (E-E-A-T)

To definitively prove that the synthesized molecule is 3-chloro-2-phenylphenol and not the 5-chloro isomer (which would result from direct chlorination), we rely on ¹H NMR spectroscopy splitting patterns of the phenolic ring protons.

  • Target (3-Chloro-2-phenylphenol): The protons at positions 4, 5, and 6 form a contiguous 3-spin system. The proton at position 5 (H-5) is flanked by two other protons, resulting in a distinct triplet (or doublet of doublets) at approximately ~7.1 ppm ( J≈8.0 Hz).

  • Failed Isomer (5-Chloro-2-phenylphenol): The protons are at positions 3, 4, and 6. Because H-4 and H-6 are separated by the chlorine atom, they only exhibit weak meta-coupling ( J≈2.0 Hz). The spectrum will show two doublets and a doublet of doublets, lacking any triplet signal .

The presence of the triplet is the ultimate self-validating proof of a successful 1,2,3-substitution pattern.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46322, 3-Chloro-2-phenylphenol" PubChem. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds" Chemical Reviews, 1995. URL:[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics" Chemical Reviews, 1990. URL:[Link]

Comparative

Reproducibility of 3-Chloro-2-Phenylphenol Extraction from Soil: A Comparative Guide to Modern Methodologies

An objective, structurally tailored comparison guide designed for analytical chemists, environmental researchers, and drug development professionals. The extraction of substituted biphenyls and chlorophenols from complex...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, structurally tailored comparison guide designed for analytical chemists, environmental researchers, and drug development professionals.

The extraction of substituted biphenyls and chlorophenols from complex environmental matrices remains a formidable analytical challenge. 3-chloro-2-phenylphenol (3-C-2-PP) is a particularly recalcitrant analyte. Its biphenyl backbone confers high lipophilicity, driving strong π−π interactions with soil humic and fulvic acids, while its chlorinated phenolic ring introduces pH-dependent ionization.

Achieving high reproducibility (low Relative Standard Deviation, RSD) during extraction requires methodologies that can consistently disrupt these matrix-analyte bonds without inducing thermal degradation or solvent-mediated analyte loss. This guide objectively compares the performance, reproducibility, and mechanistic causality of modern extraction techniques—specifically Accelerated Solvent Extraction (ASE), Modified QuEChERS, and traditional Soxhlet extraction.

Mechanistic Causality of Matrix Effects

To understand why certain extraction techniques yield higher reproducibility, one must first understand the causality of analyte retention in soil.

  • Hydrogen Bonding & Ionization: The pKa of chlorophenol derivatives typically ranges from 6.0 to 9.0. At a neutral or slightly alkaline soil pH, a significant fraction of 3-C-2-PP exists as a phenolate anion[1]. This increases water solubility but severely hinders partitioning into organic extraction solvents.

  • Hydrophobic Entrapment: The non-polar biphenyl moiety becomes physically entrapped within the micropores of clay lattices and organic matter.

Therefore, any highly reproducible extraction system must actively control pH (to maintain the protonated, hydrophobic state) while simultaneously applying physical or thermodynamic energy to overcome micropore entrapment.

Comparative Analysis of Extraction Techniques

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)

ASE utilizes organic solvents or subcritical water at elevated temperatures (e.g., 100–150 °C) and pressures (10–15 MPa).

  • The Causality of High Reproducibility: The elevated pressure keeps the solvent in a liquid state above its boiling point. The high temperature drastically lowers the solvent's dielectric constant and viscosity[2]. This allows the solvent to penetrate deep into soil micropores, disrupting the π−π interactions between the biphenyl ring and soil humin. Because the system is fully automated and closed, evaporative losses are eliminated, resulting in exceptional reproducibility (RSD 7–20%)[2].

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide residues, QuEChERS has been heavily modified for phenolic compounds. It relies on a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE).

  • The Causality of High Reproducibility: By adding anhydrous MgSO4​ and NaCl to an acidified acetonitrile/soil slurry, an exothermic hydration reaction occurs. This thermodynamic shift, combined with increased ionic strength in the aqueous phase, forces the protonated 3-C-2-PP into the acetonitrile layer[3]. The standardized, low-handling workflow minimizes human error, yielding RSDs frequently below 15%[3][4].

Soxhlet Extraction (The Traditional Benchmark)

Soxhlet extraction involves the continuous refluxing of an organic solvent through the soil matrix.

  • The Causality of Variable Reproducibility: While considered an exhaustive regulatory standard (e.g., EPA Method 3540C), Soxhlet requires prolonged exposure to boiling solvents (up to 16 hours)[5]. This can lead to the thermal degradation of sensitive phenolic compounds. Furthermore, the large solvent volumes require extensive post-extraction evaporation, which introduces significant variability and analyte loss, reducing overall reproducibility[5].

Quantitative Performance Comparison

The following table synthesizes performance metrics for chlorophenol and biphenyl extraction from soil matrices across the evaluated methodologies.

Extraction TechniqueMean Recovery (%)Reproducibility (RSD %)Solvent Vol. (mL)Time per Sample (min)Primary Mechanism of Matrix Disruption
Modified QuEChERS 70 – 120%3.7 – 15.0%10 – 20< 15Salting-out & thermodynamic partition
ASE / PLE 85 – 105%7.0 – 12.0%15 – 3015 – 30Subcritical solvent penetration
Microwave-Assisted 94 – 101%< 10.0%20 – 4010 – 20Dipole rotation & localized heating
Soxhlet (EPA 3540C) 67 – 97%8.0 – 14.0%150 – 300240 – 960Exhaustive thermal refluxing

Data aggregated from environmental extraction validation studies[2][3][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic checkpoints to verify that the extraction is proceeding correctly.

Protocol A: Modified QuEChERS Workflow

Objective: High-throughput extraction with minimal solvent usage.

  • Matrix Normalization: Weigh 5.0 g of lyophilized, sieved soil into a 50 mL PTFE centrifuge tube.

    • Causality: Lyophilization normalizes the water content across disparate soil samples, eliminating variability during the subsequent salting-out phase.

    • Validation Checkpoint: Spike the soil with a known concentration of 13C6​ -labeled 3-chloro-2-phenylphenol. Final recovery of this surrogate must fall between 80–120% to validate the run.

  • Acidified Extraction: Add 10 mL of Acetonitrile containing 1% (v/v) Acetic Acid. Vortex for 2 minutes.

    • Causality: Acetic acid lowers the matrix pH below the analyte's pKa. This suppresses the ionization of the phenolic −OH group, ensuring the molecule remains highly lipophilic and partitions readily into the organic phase.

  • Thermodynamic Partitioning: Add 4.0 g anhydrous MgSO4​ and 1.0 g NaCl . Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: The MgSO4​ absorbs residual water exothermically, while NaCl maximizes the ionic strength of the aqueous phase, aggressively driving the target analyte into the acetonitrile supernatant.

  • d-SPE Clean-up: Transfer 5 mL of the supernatant to a 15 mL tube containing 150 mg MgSO4​ , 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Vortex and centrifuge.

    • Causality: PSA acts as a chelating agent to remove organic acids and humic interferences; C18 removes non-polar lipid co-extractants[3].

    • Validation Checkpoint: Visually inspect the extract. A successful d-SPE cleanup will shift the extract color from a dark, humic brown to pale yellow or clear.

Protocol B: Accelerated Solvent Extraction (ASE) with SPE Clean-up

Objective: Maximum reproducibility for highly complex, high-clay matrices.

  • Cell Packing: Homogenize 10 g of soil with 5 g of diatomaceous earth. Pack into a 22 mL stainless steel ASE cell.

    • Causality: Diatomaceous earth acts as a dispersant, preventing soil agglomeration and solvent channeling, thereby ensuring uniform surface-area contact.

  • Subcritical Extraction: Extract using Water/Acetonitrile (95:5, v/v) at 125 °C and 10 MPa. Perform 3 static cycles of 10 minutes each[2].

    • Causality: At 125 °C and 10 MPa, water behaves as a subcritical fluid. Its dielectric constant drops to mimic that of an organic solvent, allowing it to dissolve the hydrophobic biphenyl structure while the 5% acetonitrile acts as an organic modifier to boost recovery[2].

  • Targeted SPE Clean-up: Pass the collected extract through a conditioned Polystyrene-Divinylbenzene (PS-DVB) SPE cartridge.

    • Causality: PS-DVB sorbents provide a massive surface area and strong retention of aromatic compounds specifically through π−π interactions, making them highly selective for chlorophenols[6].

  • Elution & Analysis: Wash the cartridge with 5% methanol in water, dry under nitrogen, and elute with 5 mL of pure methanol. Analyze via GC-MS/MS.

Decision Workflow Visualization

The following decision matrix illustrates the logical routing for selecting an extraction methodology based on matrix complexity and throughput requirements.

Workflow N1 Soil Sample Preparation (Lyophilization & Sieving) N2 Select Extraction Methodology based on Throughput & Matrix Complexity N1->N2 N3 Accelerated Solvent Extraction (ASE) 125°C, 10 MPa N2->N3 High Reproducibility, Clay/Humic Matrix N4 Modified QuEChERS Acetonitrile + 1% Acetic Acid N2->N4 High Throughput, Time-Sensitive N5 Soxhlet Extraction EPA Method 3540C N2->N5 Regulatory Benchmark, Exhaustive N6 PS-DVB SPE Cleanup (π-π retention) N3->N6 N7 d-SPE Cleanup (PSA + C18) N4->N7 N8 Extensive Multi-step Cleanup N5->N8 N9 Chromatographic Analysis (GC-MS/MS or LC-MS/MS) N6->N9 N7->N9 N8->N9

Figure 1: Decision matrix and workflow for 3-chloro-2-phenylphenol extraction from soil matrices.

References

  • Source: tandfonline.
  • Source: acs.
  • Source: mdpi.
  • Source: benchchem.
  • Source: acs.
  • Source: unito.

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Validation

validating the purity of commercial 3-chloro-2-phenylphenol analytical standards

Advanced Comparison Guide: Validating the Purity of Commercial 3-Chloro-2-phenylphenol Analytical Standards Introduction As a Senior Application Scientist, I frequently trace discrepancies in downstream toxicological ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Validating the Purity of Commercial 3-Chloro-2-phenylphenol Analytical Standards

Introduction

As a Senior Application Scientist, I frequently trace discrepancies in downstream toxicological assays and synthetic workflows back to a single, overlooked variable: the absolute purity of the analytical standard. 3-Chloro-2-phenylphenol (CAS 37038-70-3), a halogenated biphenyl derivative, presents unique analytical challenges[1]. During its synthesis, the regioselectivity of halogenation often yields closely related positional isomers, such as 5-chloro-2-phenylphenol and 2-chloro-6-phenylphenol[2].

When sourcing commercial analytical standards—whether Technical Grade, Analytical Grade, or Certified Reference Materials (CRMs)—relying on a single vendor's Certificate of Analysis (CoA) based on one technique is a critical vulnerability. This guide objectively compares three alternative validation methodologies (HPLC-DAD, GC-FID, and qNMR), demonstrating how to construct a self-validating, orthogonal testing matrix to guarantee standard purity.

The Alternatives: A Comparative Analysis of Validation Methodologies

To establish true purity, we must measure three distinct parameters: isomeric resolution, volatile organic impurities, and absolute mass fraction. No single technique achieves all three, making the comparison of these alternatives essential for building a robust validation workflow.

Alternative 1: High-Performance Liquid Chromatography (HPLC-DAD)
  • Performance: Exceptional for resolving positional isomers.

  • Mechanistic Causality: In 3-chloro-2-phenylphenol, the bulky phenyl and chloro groups force a specific, twisted conformation that limits intermolecular hydrogen bonding[2]. Reverse-phase HPLC exploits these subtle steric and hydrophobic differences. By using a high-density C18 stationary phase, we achieve baseline resolution between the 3-chloro and 5-chloro isomers, which is nearly impossible using boiling-point-dependent methods.

Alternative 2: Gas Chromatography (GC-FID)
  • Performance: Superior for detecting volatile synthetic byproducts and residual solvents.

  • Mechanistic Causality: Flame Ionization Detection (FID) provides a near-universal, carbon-proportional response. While GC struggles to separate the twisted positional isomers of phenylphenols due to their nearly identical boiling points, its high theoretical plate count makes it the superior alternative for detecting volatile organics that lack the chromophores required for UV detection.

Alternative 3: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Performance: The gold standard for absolute mass fraction assignment.

  • Mechanistic Causality: Unlike chromatography, qNMR does not require a reference standard of the analyte itself[3][4]. It relies on the direct proportionality between the integral of an NMR resonance line and the number of nuclei contributing to it[5]. By adding an SI-traceable internal standard, we calculate the absolute mass fraction, effectively eliminating the "100% area normalization" fallacy inherent to chromatography[6].

Quantitative Performance Comparison

The following table summarizes the empirical performance of these three alternatives when validating a 3-chloro-2-phenylphenol standard.

Validation MethodologyPrimary Analytical TargetLimit of Detection (LOD)Isomer Resolution ( Rs​ )Calibration RequirementAvg. Analysis Time
HPLC-DAD Positional Isomers0.05% (Area)> 2.0 (Excellent)Analyte-specific standard15 - 25 min
GC-FID Volatile Impurities0.01% (Area)< 1.0 (Poor)Analyte-specific standard20 - 30 min
qNMR (1H) Absolute Mass Fraction0.1% (Mass)N/A (Overlap risk)Universal Internal Standard5 - 10 min

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the system suitability criteria fail, the run is automatically invalidated.

Protocol 1: Isomeric Resolution via HPLC-DAD

Objective: Quantify isomeric impurities (e.g., 5-chloro-2-phenylphenol) that co-elute in standard GC workflows.

  • Sample Preparation: Dissolve 1.0 mg of the commercial 3-chloro-2-phenylphenol standard in 1.0 mL of HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Causality: The high carbon load maximizes hydrophobic interactions with the twisted biphenyl structure.

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Start at 40% B, ramp to 90% B over 15 minutes.

    • Detection: Diode Array Detection (DAD) at 254 nm and 280 nm.

  • Self-Validation (System Suitability): Inject a resolution mixture containing 3-chloro-2-phenylphenol and 2-chloro-6-phenylphenol. Pass Criterion: The resolution factor ( Rs​ ) between the two peaks must be ≥2.0 . If Rs​<2.0 , replace the column or decrease the gradient slope before proceeding.

Protocol 2: Absolute Mass Fraction via qNMR

Objective: Determine the SI-traceable purity without relying on an analyte reference standard[6].

  • Sample Preparation: Accurately weigh ~10.0 mg of the 3-chloro-2-phenylphenol standard and ~5.0 mg of a certified Internal Standard (e.g., NIST SRM Maleic Acid) into a vial using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve completely in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ shifts the labile phenolic -OH proton downfield, preventing spectral overlap with the critical aromatic protons used for integration[4][5].

  • NMR Acquisition Parameters:

    • Acquire 1H-NMR at 400 MHz or higher.

    • Critical Setting: Set the relaxation delay ( D1​ ) to ≥30 seconds (at least 5×T1​ of the slowest relaxing proton). Causality: Failing to allow complete longitudinal relaxation will artificially truncate the integrals, destroying the quantitative direct proportionality[5].

  • Self-Validation: Verify that the internal standard peaks and analyte peaks (specifically the distinct aromatic protons of the biphenyl ring) have baseline resolution with no phase distortions. The calculated mass fraction must have an expanded uncertainty ( k=2 ) of ≤1.0% .

Orthogonal Validation Workflow

The diagram below illustrates the decision tree for certifying a commercial standard using these three alternatives.

G Sample 3-Chloro-2-phenylphenol Candidate Standard HPLC Alternative 1: HPLC-DAD Target: Isomeric Purity Sample->HPLC GC Alternative 2: GC-FID Target: Volatile Organics Sample->GC qNMR Alternative 3: qNMR Target: Absolute Purity Sample->qNMR Eval1 Resolves 5-chloro & 2-chloro isomers? HPLC->Eval1 Eval2 Detects residual solvents? GC->Eval2 Eval3 SI-Traceable Mass Fraction? qNMR->Eval3 Cert Multi-Method CRM Certification (Orthogonal Consensus) Eval1->Cert Eval2->Cert Eval3->Cert

Orthogonal validation workflow comparing HPLC, GC, and qNMR for standard certification.

Conclusion

Validating commercial 3-chloro-2-phenylphenol standards requires moving beyond blind trust in a single CoA. While HPLC-DAD and GC-FID provide excellent relative purity data for isomers and volatiles respectively, they suffer from the "invisible impurity" flaw. qNMR bridges this gap by providing an absolute, SI-traceable mass fraction. For drug development and rigorous toxicological research, only standards validated through this tri-orthogonal approach should be trusted as Certified Reference Materials.

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